Quinidine sulfate dihydrate
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19+,20-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNFLHYOFXQIOW-AHSOWCEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017271 | |
| Record name | Quinidine sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |
CAS No. |
6591-63-5, 50-54-4 | |
| Record name | Quinidine sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinidine sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinidine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kinin-szulfát-dihidrát | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13S2394HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Quinidine Sulfate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Quinidine Sulfate Dihydrate, ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O), a critical Class I antiarrhythmic agent. This document details the chemical pathways for its preparation, robust methods for its purification, and the analytical protocols required to ensure its quality and compliance with pharmacopeial standards.
Synthesis of this compound
The primary industrial route for producing quinidine does not rely on total synthesis but rather on the stereochemical inversion of its more abundant diastereomer, quinine. Quinine is extracted from the bark of the Cinchona tree.[1] The conversion process involves a two-step oxidation and reduction sequence.[2][3]
Step 1: Oxidation of Quinine to Quinidinone
The first step is the oxidation of the secondary alcohol at the C-9 position of quinine to a ketone, yielding quinidinone. A common method for this is the Oppenauer-type oxidation.[2][4] This reaction epimerizes the adjacent C-8 carbon, leading to an equilibrium mixture of quininone and its diastereomer, quinidinone.
Experimental Protocol: Oppenauer-type Oxidation of Quinine [2]
-
Reagent Preparation: Prepare the "Ketyl" reagent by suspending sodium metal (2.4 g) in anhydrous xylene (40 ml) under reflux to achieve fine dispersion. After cooling to 90°C, slowly introduce anhydrous benzophenone (36 g).
-
Reaction: In a separate reactor, dissolve anhydrous quinine base (13 g) in boiling xylene (50 ml).
-
Execution: Pour the quinine solution into the prepared Ketyl reagent solution.
-
Completion and Work-up: Maintain the mixture under reflux for 60 minutes. After the reaction is complete, treat the xylene solution with water (20 ml) and then extract with 100 ml of 20% sulfuric acid.
-
Isolation: Neutralize the cold sulfuric acid solution with ammonia. An oil will separate and slowly crystallize upon seeding.
-
Collection: Separate the quinidinone crystals by filtration. This process can yield up to 94% of the theoretical value.[2]
Step 2: Stereoselective Reduction of Quinidinone to Quinidine
The subsequent step is the stereoselective reduction of the quinidinone ketone back to a secondary alcohol, specifically yielding the quinidine stereoisomer. This is achieved using a reducing agent, such as a dialkylaluminum hydride (e.g., DIBAH), in the presence of a heterocyclic base like pyridine.[2]
Experimental Protocol: Reduction of Quinidinone [2]
-
Setup: Into a dry, nitrogen-flushed reactor, introduce anhydrous tetrahydrofuran (THF) (500 ml), crystalline quinidinone (100 g), and anhydrous pyridine (25 ml).
-
Reduction: While maintaining the temperature below 15°C, slowly add a 25% solution of diisobutylaluminium hydride (DIBAH) in toluene.
-
Monitoring: Monitor the reaction completion using thin-layer chromatography (TLC).
-
Work-up: Once complete, add a sufficient quantity of water to decompose the aluminum complex.
-
Isolation: Filter the reaction medium and re-extract the resulting crystals with toluene at 80°C to obtain the quinidine base.
Step 3: Formation of this compound Salt
The final step involves reacting the purified quinidine base with sulfuric acid to form the sulfate salt. The dihydrate form is typically obtained through crystallization from an aqueous solution.
Experimental Protocol: Sulfation and Crystallization
-
Dissolution: Dissolve the purified quinidine base in a suitable solvent, such as ethanol.
-
Acidification: Stoichiometrically add a calculated amount of dilute sulfuric acid (H₂SO₄) to the solution with stirring. The molar ratio is 2 moles of quinidine base to 1 mole of sulfuric acid.
-
Crystallization: Add water to the solution and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature. The this compound will crystallize out of the solution.
-
Collection & Drying: Collect the white, needle-like crystals by filtration. Wash the crystals with cold water or a suitable solvent mixture and dry them under controlled conditions (e.g., in a desiccator or at a low temperature like 50°C) to remove residual solvent without removing the water of hydration.[5]
Synthesis Workflow Diagram
Purification Methods
Purification is paramount to remove unreacted starting materials, by-products (such as dihydroquinidine), and other cinchona alkaloids. The primary method for purifying quinidine sulfate is recrystallization.
Recrystallization
Recrystallization refines the crude product by leveraging differences in solubility between quinidine sulfate and impurities in a given solvent system at varying temperatures.
Experimental Protocol: General Recrystallization [5][6]
-
Solvent Selection: Choose a suitable solvent or solvent system. While specific data for quinidine sulfate is sparse, solvents used for the closely related quinine sulfate, such as propanol, isobutyl alcohol, or aqueous ethanol, can serve as a starting point.[5][6] Boiling water is also a viable solvent.[7][8]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen solvent at a temperature near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling & Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be allowed to proceed for several days for complete crystallization.[5]
-
Isolation: Isolate the purified crystals by filtration, for instance, through a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum desiccator or a controlled-temperature oven to remove residual solvent.
Purification and Quality Control Workflow
Analytical Characterization and Quality Control
To ensure the identity, strength, quality, and purity of the final product, a series of analytical tests are performed as specified by pharmacopoeias such as the United States Pharmacopeia (USP).[1][9]
Identification Tests
These tests confirm the chemical identity of the substance.
-
UV Fluorescence: A dilute solution in sulfuric acid (1 in 2000) exhibits a vivid blue fluorescence, which disappears upon the addition of hydrochloric acid.[7][9]
-
Thalleioquin Test: To a dilute aqueous solution (e.g., 1 in 1000), adding bromine water followed by ammonia solution produces a characteristic emerald green color.[7]
-
Sulfate Test: An acidified solution of the substance forms a white precipitate with barium chloride or silver nitrate, confirming the presence of sulfate ions.[7][9]
Physicochemical Tests
These tests measure physical and chemical properties against established specifications.
| Test | USP Specification | Method Summary |
| Specific Rotation | +275° to +288° | Determined in a 0.1 N HCl solution.[9] |
| pH | 6.0 to 6.8 | Measured in a 1% w/v solution in freshly boiled and cooled water.[7] |
| Water Content | 4.0% to 5.5% | Determined by Karl Fischer titration (USP Method I).[1] |
| Residue on Ignition | Not more than 0.1% | The substance is ignited to a constant weight.[1][7] |
| Chloroform-alcohol-insoluble substances | Not more than 0.1% | Sample is warmed in a chloroform-ethanol mixture and filtered.[1][9] |
| Heavy Metals | Not more than 0.001% (10 ppm) | Determined by USP Method II.[1][9] |
Chromatographic Purity
Chromatography is used to separate and quantify the main component from related substances and impurities.
Experimental Protocol: HPLC for Dihydroquinidine Sulfate [9]
-
Mobile Phase: A filtered and degassed mixture of water, acetonitrile, methanesulfonic acid solution, and diethylamine solution (860:100:20:20), adjusted to a pH of 2.6 with diethylamine.
-
Column: L1 packing (e.g., ODS, C18), 3.9-mm × 30-cm.
-
Detector: UV at 235 nm.
-
Test Solution: 20 mg of Quinidine Sulfate in a 100-mL volumetric flask, diluted to volume with Mobile Phase.
-
Procedure: Inject approximately 50 µL of the Test Solution.
-
Acceptance Criteria: The peak response for dihydroquinidine is not greater than 20.0% of the total alkaloid response.
| Parameter | HPLC Method 1 (USP)[9] | HPLC Method 2 (JP)[7] |
| Purpose | Limit of Dihydroquinidine Sulfate | Related Substances |
| Column | L1 Packing, 3.9-mm × 30-cm | Octadecylsilanized silica gel, 4-mm x 25-cm |
| Mobile Phase | Water:ACN:Methanesulfonic acid:Diethylamine (860:100:20:20), pH 2.6 | Specific mixture including sulfonic acid TS and diethylamine (43:5:1:1) |
| Detector | UV, 235 nm | UV, 235 nm |
| Flow Rate | Not specified, adjust for suitability | Adjust so retention time of quinidine is ~10 min |
| Key Impurities | Dihydroquinidine | Dihydroquinidine, Quinine, Dihydroquinine |
Quality Control Logic Diagram
References
- 1. Quinidine Sulfate [drugfuture.com]
- 2. IE46996B1 - Process for the preparation of quinidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0000009A1 - Method for the oxidation of quinine to quininone and quinidinone. - Google Patents [patents.google.com]
- 5. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]
- 6. scirp.org [scirp.org]
- 7. pmda.go.jp [pmda.go.jp]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. pharmacopeia.cn [pharmacopeia.cn]
Unraveling the Solid-State Landscape of Quinidine Sulfate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Crystal Structure of a Closely Related Compound: Quinine Sulfate Dihydrate
To provide insight into the potential crystal structure of quinidine sulfate dihydrate, we present the crystallographic data for its diastereomer, quinine sulfate dihydrate. It is imperative to note that while these molecules are stereoisomers, their crystal packing and, consequently, their crystallographic parameters may differ.
Table 1: Crystallographic Data for Quinine Sulfate Dihydrate [1]
| Parameter | Value |
| Chemical Formula | C40 H54 N4 O10 S |
| Crystal System | Monoclinic |
| Space Group | C 1 2 1 |
| a (Å) | 20.18 ± 0.007 |
| b (Å) | 6.637 ± 0.002 |
| c (Å) | 15.316 ± 0.006 |
| α (°) | 90 |
| β (°) | 113.288 ± 0.009 |
| γ (°) | 90 |
| Cell Volume (ų) | 1884.2 ± 1.1 |
| Temperature (K) | 100 ± 2 |
| Radiation Wavelength (Å) | 1.54178 |
| Radiation Type | CuKα |
Polymorphism: The Challenge of Multiple Crystalline Forms
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's performance.
While specific studies on the polymorphism of this compound are not extensively reported, research on its diastereomer, quinine sulfate, has revealed the existence of multiple crystalline forms.[2] The investigation of these forms provides a valuable framework for approaching the study of this compound.
Experimental Protocols for Crystal Structure and Polymorphism Characterization
A multi-technique approach is essential for the comprehensive characterization of the crystal structure and polymorphic forms of a pharmaceutical compound. The following are detailed methodologies for key experiments.
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, providing definitive information on the unit cell dimensions, space group, and molecular conformation.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown using a suitable solvent or a mixture of solvents. Slow evaporation, slow cooling, or vapor diffusion techniques are commonly employed.
-
Crystal Selection and Mounting: A suitable single crystal with well-defined faces and without visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., CuKα or MoKα) is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
Powder X-ray Diffraction (PXRD)
Objective: To obtain a fingerprint of a crystalline solid, which is useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism.
Methodology:
-
Sample Preparation: A fine powder of the this compound sample is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the peaks are characteristic of a specific crystalline form. For the diastereomer quinine sulfate, characteristic peaks have been observed at 2θ values of 9.45°, 18.75°, and 19.38°.[3]
Thermal Analysis
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and solid-solid transitions.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 1-10 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[2]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials like indium.[2]
-
Data Collection: The sample and a reference pan (usually empty) are heated or cooled at a controlled rate (e.g., 10 °C/min).[4] The difference in heat flow is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. For instance, a study on a polymorph of quinine sulfate showed endotherms at 123°C and 225°C and an exotherm at 229°C.[4]
Objective: To measure the change in mass of a sample as a function of temperature, providing information about dehydration, desolvation, and decomposition.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.
-
Data Collection: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored.
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. A weight loss of 1.5% was observed for a quinine sulfate polymorph between 94-141 °C, indicating a loss of volatile components.[4]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of the crystal structure and polymorphism of a pharmaceutical solid like this compound.
References
- 1. Crystallography Open Database: Information card for entry 2227811 [crystallography.net]
- 2. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2009085828A2 - Quinine sulfate polymorphs, processes of preparing, compositions and uses thereof - Google Patents [patents.google.com]
Quinidine Sulfate Dihydrate as a Potassium Channel Blocker in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinidine, a class Ia antiarrhythmic agent, has a long history of clinical use in cardiology. Its mechanism of action, however, extends beyond cardiac tissue, with significant effects on ion channels within the central and peripheral nervous systems. This technical guide provides an in-depth examination of quinidine sulfate dihydrate's role as a potent blocker of various neuronal potassium (K+) channels. By elucidating its mechanism of action, providing quantitative efficacy data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals investigating neuronal excitability, ion channel pharmacology, and novel therapeutic applications for quinidine.
Mechanism of Action: A Multi-Target Profile
Quinidine's primary effect on neurons, similar to its action on cardiomyocytes, is the modulation of the action potential. This is achieved through the blockade of multiple ion channels. While it is well-known for its inhibition of fast inward sodium (Na+) channels, its profound impact on repolarization is primarily due to the blockade of several distinct potassium channel subtypes.[1][2]
The blockade of K+ channels by quinidine leads to a prolongation of the action potential duration (APD) and a decrease in the rate of repolarization.[3][4] This occurs because the efflux of potassium ions, which is critical for returning the depolarized neuron to its resting state, is impeded.
Key neuronal potassium channels affected by quinidine include:
-
Voltage-Gated Potassium Channels (Kv): Quinidine blocks multiple Kv channels, including the transient outward current (Ito) and delayed rectifier currents (IKr, IKs).[1][5] This blockade is a primary contributor to the prolongation of the action potential.[4][6] In neuroblastoma cells, blocking voltage-dependent K+ channels results in an increased amplitude and duration of the action potential.[4][6]
-
Inwardly-Rectifying Potassium Channels (Kir): The inward rectifier potassium current (IK1), which is crucial for stabilizing the resting membrane potential, is also inhibited by quinidine.[1][5]
-
Calcium-Activated Potassium Channels (KCa): Quinidine has been shown to block Ca2+-dependent K+ conductances.[4][6] This action diminishes the after-hyperpolarization phase that follows an action potential, further contributing to changes in neuronal firing patterns.[4]
Quinidine's interaction with these channels is complex. Studies suggest it can block the open pore of the channel, often from the intracellular side, in a voltage-dependent manner.[7][8] Furthermore, its effects are not limited to direct channel block; quinidine can also induce the internalization of certain K+ channels, such as Kv1.5, representing an additional layer of regulation.[9]
Quantitative Data: Efficacy of Quinidine
The inhibitory potency of quinidine varies depending on the specific potassium channel subtype, the cell type, and experimental conditions such as extracellular potassium concentration. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentration (IC50) of Quinidine on Various Potassium Channels
| Channel Type | Current | Cell Type / System | IC50 Value | Voltage Dependence | Reference(s) |
| Kv (cloned) | Ito | Xenopus Oocytes (RHK1) | 875 µM | at +60 mV | [8] |
| Kv (cloned) | Ito | Xenopus Oocytes (RHK1) | 1.69 mM | at 0 mV | [8] |
| Kv | Ito | Rat Ventricular Myocytes | 17.6 µM | Not specified | [10] |
| Kv | I(K) | Rat Ventricular Myocytes | 11.4 µM | Not specified | [10] |
| Kv4.2 | - | HL-1 Cells | ~10 µM | Not specified | [9] |
| Kv2.1 | - | HL-1 Cells | ~20 µM | Not specified | [9] |
| Kv1.5 | Internalization | HL-1 Cells | ~1 µM (EC50) | Not specified | [9] |
Table 2: Effects of Quinidine on Neuronal Action Potential Parameters
| Parameter | Effect | Concentration Range | Cell Type | Reference(s) |
| Action Potential Duration | Prolonged | 5-20 µM | Canine Ventricular Myocytes | [11] |
| Action Potential Amplitude | Decreased | 5-20 µM | Canine Ventricular Myocytes | [11] |
| Vmax (Max rise rate) | Decreased | 5-20 µM | Canine Ventricular Myocytes | [11] |
| After-hyperpolarization | Diminished | 5-40 µM | Neuroblastoma Cells | [4][6] |
Experimental Protocols: Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds like quinidine on neuronal ion channels.[12] Below is a generalized protocol for assessing quinidine's blockade of potassium currents in cultured neurons.
4.1 Objective: To measure voltage-gated potassium currents in a cultured neuron and determine the dose-dependent inhibition by this compound.
4.2 Materials:
-
Cells: Cultured neurons (e.g., primary hippocampal neurons, or a neuronal cell line like SH-SY5Y).
-
Solutions:
-
Extracellular (Bath) Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose. pH adjusted to 7.4 with NaOH and osmolarity to ~310 mOsm. Continuously bubbled with 95% O2 / 5% CO2.[12] To isolate K+ currents, Na+ and Ca2+ channel blockers (e.g., Tetrodotoxin, Cadmium Chloride) are typically added.
-
Intracellular (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 11 mM EGTA, 10 mM HEPES, 0.4 mM CaCl2. pH adjusted to 7.3 with KOH and osmolarity to ~280 mOsm.[12]
-
Quinidine Stock Solution: 10 mM stock in dH2O, prepared fresh and diluted to final concentrations in the extracellular solution.
-
-
Equipment: Inverted microscope, patch-clamp amplifier, digitizer, micromanipulator, perfusion system, vibration isolation table, and data acquisition software.[12][13]
4.3 Methodology:
-
Cell Plating: Plate cultured neurons on glass coverslips suitable for microscopy and recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.[14]
-
Recording Setup: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with oxygenated extracellular solution.
-
Seal Formation: Under visual guidance, approach a single, healthy neuron with the micropipette. Apply slight positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a Giga-ohm (GΩ) seal (resistance > 1 GΩ).[12]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.[13][14]
-
Voltage-Clamp Protocol:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the neuron at a resting potential of -70 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms) to activate voltage-gated potassium channels.
-
Record the resulting outward potassium currents.
-
-
Data Acquisition:
-
Record baseline currents in the control extracellular solution.
-
Using the perfusion system, apply increasing concentrations of quinidine (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM). Allow 2-3 minutes for the drug effect to stabilize at each concentration.
-
Record the potassium currents at each quinidine concentration using the same voltage-step protocol.
-
Perform a final washout with the control solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) for each quinidine concentration.
-
Normalize the current at each concentration to the baseline (control) current.
-
Plot the normalized current as a function of quinidine concentration and fit the data with a Hill equation to determine the IC50 value.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 4. Potassium current suppression by quinidine reveals additional calcium currents in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dumontconsultinggroup.com [dumontconsultinggroup.com]
- 6. Potassium current suppression by quinidine reveals additional calcium currents in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinidine interaction with Shab K+ channels: pore block and irreversible collapse of the K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. docs.axolbio.com [docs.axolbio.com]
In-depth review of Quinidine sulfate dihydrate's antiarrhythmic properties
An In-depth Technical Guide on the Antiarrhythmic Properties of Quinidine Sulfate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine, a Class Ia antiarrhythmic agent, has a long and complex history in the management of cardiac arrhythmias.[1] As the dextrorotatory stereoisomer of quinine, it is derived from the bark of the Cinchona tree.[1][2] This technical guide provides a comprehensive review of the antiarrhythmic properties of this compound, focusing on its electrophysiological mechanism of action, pharmacokinetic profile, clinical efficacy, and associated proarrhythmic risks. Detailed summaries of quantitative data, experimental protocols, and signaling pathway visualizations are presented to serve as a resource for researchers and drug development professionals. Despite its declining use due to a significant side-effect profile, quinidine remains a valuable tool for specific conditions like Brugada syndrome and idiopathic ventricular fibrillation and serves as a critical reference compound in antiarrhythmic drug discovery.[1][3]
Mechanism of Action
Quinidine exerts its antiarrhythmic effects primarily by modulating the ion channels responsible for the cardiac action potential.[4] Its actions are characteristic of a Class Ia agent, involving a state-dependent blockade of sodium and potassium channels.[5][6][7]
Sodium Channel Blockade
The principal action of quinidine is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[4][5][8] This blockade exhibits "use-dependent" characteristics, meaning its effect is more pronounced at higher heart rates.[5] By inhibiting INa, quinidine decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[5][7]
Potassium Channel Blockade
Quinidine's effect on repolarization is complex, primarily involving the blockade of multiple potassium currents:
-
Delayed Rectifier Potassium Currents (IKr and IKs): Blockade of the rapid (IKr) and slow (IKs) components of the delayed rectifier current prolongs the repolarization phase (Phase 3) of the action potential.[1][5][9] This action increases the action potential duration (APD) and, consequently, the effective refractory period (ERP).[4]
-
Transient Outward Potassium Current (Ito): Quinidine is a potent inhibitor of Ito, the current responsible for the early repolarization (Phase 1 "notch") of the action potential.[9][10] Inhibition of this current contributes to the overall prolongation of the APD.
-
Inward Rectifier Potassium Current (IK1): The drug also reduces the IK1 current, which is crucial for maintaining the resting membrane potential and stabilizing the terminal phase of repolarization.[1][5]
Other Channel and Receptor Effects
-
Calcium Current (ICa): Quinidine demonstrates some inhibitory effects on the L-type calcium current, which can contribute to its negative inotropic (contractility-reducing) properties.[1][11]
-
Autonomic Effects: Quinidine possesses anticholinergic (vagolytic) and alpha-adrenergic blocking properties.[1][5] The vagolytic effect can increase the sinus rate and atrioventricular (AV) conduction, which may paradoxically increase the ventricular rate in patients with atrial flutter or fibrillation.[1]
The multifaceted channel blockade leads to a prolonged QT interval on the electrocardiogram (ECG), which is the electrophysiological basis for both its therapeutic efficacy and its most dangerous side effect, torsades de pointes (TdP).[1][6]
Caption: Mechanism of action of Quinidine on cardiac ion channels.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetics, electrophysiological effects, and clinical efficacy of quinidine.
Table 1: Pharmacokinetic Parameters of Quinidine
| Parameter | Value | Population/Conditions | Source |
| Absolute Bioavailability | ~70% (range: 45-100%) | Healthy Adults | [12] |
| Time to Peak Serum Conc. (Tmax) | ~2 hours (sulfate tablets) | Healthy Adults | [12] |
| Volume of Distribution (Vd) | 2-3 L/kg | Healthy Young Adults | [1][12] |
| ~0.5 L/kg | Congestive Heart Failure | [1][12] | |
| 3-5 L/kg | Liver Cirrhosis | [1][12] | |
| Plasma Protein Binding | 80-88% (α1-acid glycoprotein) | Healthy Adults | [1] |
| Elimination Half-Life (t1/2) | 5-12 hours | Healthy Adults | [13] |
| Metabolism | 60-85% Hepatic (CYP3A4) | General | [1][13] |
| Renal Excretion | 15-40% (unchanged drug) | General | [13] |
| Clearance | 2.5-5.0 ml/min/kg | Healthy Adults | [13] |
| Reduced | Elderly, Cirrhosis, CHF | [13] |
Table 2: Electrophysiological and Clinical Efficacy Data
| Parameter/Endpoint | Method | Result | Source |
| Action Potential Duration (APD) | IV Quinidine (10 mg/kg) in Patients | Increased by 25 msec at pacing cycle lengths of 400-600 msec | [14] |
| Ito Blockade IC50 | Whole-cell voltage clamp (human atrial myocytes) | Age-dependent changes observed | [15] |
| Ventricular Arrhythmia (VA) Reduction | Retrospective analysis (in-hospital) | Median VA episodes reduced from 3 to 0 per day (p < 0.001) | [9] |
| Electrical Storm Reduction | Retrospective analysis (in-hospital) | Median VA episodes reduced from 10.5 to 0.5 per day (p = 0.004) | [9] |
| Chronic PVC Reduction (Short-term) | Holter monitoring (400 mg q6h) | Statistically significant reduction in 70% of patients | [16] |
| Chronic PVC Reduction (Long-term) | Holter monitoring (300 mg q6h) | Statistically significant reduction in 67% of patients | [16] |
| Ventricular Tachycardia (VT) Suppression | Holter monitoring | Statistically significant suppression in all patients with VT | [16] |
| Ventricular Couplet Reduction | Holter monitoring (long-term) | Statistically significant reduction in 73% of patients | [16] |
Experimental Protocols
The characterization of quinidine's antiarrhythmic properties relies on a multi-tiered experimental approach, from in-vitro single-channel recordings to in-vivo clinical electrophysiology studies.
In-Vitro: Whole-Cell Voltage Clamp
This technique is fundamental for studying the direct effects of a drug on specific ion currents in isolated single cardiac myocytes.
-
Objective: To quantify the potency and kinetics of quinidine's blockade on individual ion channels (e.g., INa, IKr, Ito).
-
Methodology:
-
Cell Isolation: Single ventricular or atrial myocytes are enzymatically dissociated from animal (e.g., rabbit, canine) or human heart tissue.[10]
-
Patch-Clamp: A glass micropipette with a ~1 µm tip forms a high-resistance seal ("giga-seal") with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Control: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps (pulses) are applied to elicit specific ion currents. For example, a step to -10 mV from -80 mV will activate INa, while longer depolarizing pulses to +40 mV will activate delayed rectifier potassium currents.
-
Data Acquisition: Currents are measured in a baseline (control) state. This compound is then added to the superfusate at varying concentrations. The current measurements are repeated to determine the dose-dependent inhibitory effect and calculate parameters like the IC50 (half-maximal inhibitory concentration).[10][17]
-
Ex-Vivo: Langendorff-Perfused Heart
This model uses an isolated, retrogradely perfused heart to assess the integrated electrophysiological and mechanical effects of a drug, free from systemic neural and hormonal influences.
-
Objective: To evaluate quinidine's effects on global cardiac parameters like heart rate, contractility, ECG intervals (QT, QRS), and susceptibility to induced arrhythmias.
-
Methodology:
-
Heart Isolation: An animal (e.g., guinea pig, rabbit) heart is rapidly excised and mounted on a Langendorff apparatus.[18]
-
Retrograde Perfusion: A warm, oxygenated physiological solution (e.g., Krebs-Henseleit buffer) is perfused through the aorta. The aortic valve closes, directing the perfusate into the coronary arteries to sustain the heart.
-
Instrumentation: Electrodes are placed on the epicardial surface to record a pseudo-ECG. A balloon catheter may be inserted into the left ventricle to measure pressure and contractility.
-
Drug Administration: After a stabilization period, baseline parameters are recorded. Quinidine is then infused into the perfusate.
-
Arrhythmia Induction: The vulnerability to arrhythmias can be tested by programmed electrical stimulation or by introducing arrhythmogenic agents (e.g., aconitine) before and after quinidine administration.[18]
-
In-Vivo: Clinical Electrophysiology (EP) Study
EP studies in human subjects provide the most clinically relevant data on a drug's antiarrhythmic action.
-
Objective: To assess quinidine's effects on conduction, refractoriness, and arrhythmia inducibility in patients.
-
Methodology:
-
Catheter Placement: Multi-electrode catheters are inserted through peripheral veins and advanced to various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.
-
Baseline Measurements: Intracardiac electrograms are recorded. Pacing protocols are used to measure baseline parameters like sinus node recovery time (SNRT), AV nodal conduction, and the effective refractory periods (ERP) of the atrium and ventricle.
-
Drug Infusion: A loading dose of quinidine (e.g., 10 mg/kg) is administered intravenously.[14]
-
Post-Drug Measurements: The full set of baseline measurements is repeated to quantify the drug's effects. For example, studies have shown quinidine significantly increases the ventricular action potential duration and ERP.[14][19]
-
Programmed Stimulation: Pacing protocols are used to attempt to induce clinical arrhythmias (e.g., ventricular tachycardia). The inability to induce the arrhythmia post-drug is a marker of efficacy.[6]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quinidine revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 5. Quinidine - Wikipedia [en.wikipedia.org]
- 6. Quinidine Sulfate (Quinidine Sulfate Tablet, Film Coated, Extended Release): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 8. Quinidine sulfate anhydrous | C40H50N4O8S | CID 441326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jacc.org [jacc.org]
- 10. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Quinidine Sulfate Tablets, USP [dailymed.nlm.nih.gov]
- 13. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frequency-dependent effects of quinidine on the ventricular action potential and QRS duration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dumontconsultinggroup.com [dumontconsultinggroup.com]
- 16. Short- and long-term therapeutic efficacy of quinidine sulfate for the treatment of chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of quinidine on ventricular repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Quinidine Sulfate Dihydrate in hERG Channel Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Quinidine sulfate dihydrate in patch-clamp electrophysiology studies of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Accurate assessment of a compound's effect on hERG channels is a critical component of cardiac safety screening during drug development. Quinidine, a known hERG channel blocker, serves as a valuable tool and positive control in these assays.
Introduction to Quinidine and hERG
Quinidine is a class Ia antiarrhythmic agent that exerts its therapeutic and proarrhythmic effects, in part, by blocking cardiac ion channels, most notably the hERG (KCNH2) potassium channel. The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG current (IKr) can delay repolarization, leading to QT interval prolongation on an electrocardiogram, which is a risk factor for developing potentially fatal ventricular arrhythmias like Torsades de Pointes (TdP).[1][2] Therefore, understanding the interaction of investigational drugs with the hERG channel is a regulatory requirement and a key aspect of preclinical safety assessment.
Quinidine's well-characterized, potent, and multi-faceted block of hERG channels makes it an essential reference compound in these studies. It exhibits a stereoselective block, being significantly more potent than its diastereomer, quinine.[2][3] The block is also voltage- and state-dependent, primarily affecting the open and/or inactivated states of the channel.[4][5][6]
Quantitative Data Summary
The inhibitory effects of Quinidine on hERG channels have been quantified across various studies and expression systems. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency (IC50) of Quinidine on hERG Channels
| Expression System | IC50 (μM) | Reference(s) |
| Ltk⁻ cells | 0.8 ± 0.1 | [3][7] |
| tsA201 cells | 0.32 ± 0.01 | [8] |
| HEK293 cells | 0.41 ± 0.04 | [6] |
| Xenopus oocytes | 3.00 ± 0.03 | [3][7] |
Note: The potency of Quinidine can vary between expression systems, with typically higher potency observed in mammalian cell lines compared to Xenopus oocytes.[3][7]
Table 2: Effects of Quinidine on hERG Channel Gating Properties (in Xenopus oocytes)
| Gating Parameter | Effect of Quinidine (10 μM) | Description | Reference(s) |
| Deactivation | Slowed | Prolonged the time constant of deactivation from 1274.00 ± 49.69 ms to 2079.00 ± 196.80 ms. | [1] |
| Inactivation | Accelerated | Both Quinidine and its diastereomer Quinine accelerated channel inactivation. | [5] |
Experimental Protocols
This section outlines a detailed protocol for assessing the inhibitory effects of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.
Materials and Reagents
-
Cells: Mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).
-
This compound: (e.g., from Sigma-Aldrich).
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[9][10]
-
Intracellular (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, 1.75 MgCl₂, 5.374 CaCl₂. Adjust pH to 7.2 with KOH.[9][10]
-
Solvents for Quinidine Stock: Deionized water, ethanol, or a slightly acidic solution.[9]
Solution Preparation
-
Extracellular and Intracellular Solutions: Prepare stock solutions of individual components and make fresh recording solutions daily. Filter solutions through a 0.2 µm filter before use.
-
This compound Stock Solution:
-
This compound is sparingly soluble in water but freely soluble in ethanol and acidic solutions.[9]
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent like ethanol or deionized water with a small amount of acid (e.g., HCl) to aid dissolution.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot and prepare a series of dilutions in the extracellular solution to achieve the desired final concentrations for constructing a concentration-response curve.
-
The final concentration of the solvent (e.g., ethanol) in the working solutions should be kept low (typically ≤0.1%) to avoid non-specific effects on the hERG channels.
-
Patch-Clamp Electrophysiology
-
Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of recording, detach cells using a non-enzymatic cell dissociation solution or brief trypsinization, and resuspend them in the extracellular solution.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Maintain the temperature of the recording chamber at or near physiological temperature (35-37°C), as hERG channel kinetics and drug block can be temperature-sensitive.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Obtain a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.
-
Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
-
-
Voltage Protocol:
-
A variety of voltage protocols can be used to elicit hERG currents and assess drug block. A commonly used protocol to assess tonic block involves:
-
Holding potential: -80 mV.
-
Depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels.
-
Repolarizing step to -50 mV to elicit a large tail current, which is often used for quantifying the block.
-
-
The FDA recommends a specific voltage ramp protocol for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.
-
-
Data Acquisition and Analysis:
-
Record hERG currents in the absence (control) and presence of increasing concentrations of Quinidine.
-
Apply each concentration until a steady-state block is achieved.
-
Measure the peak tail current amplitude at the repolarizing step.
-
Calculate the percentage of current inhibition for each concentration relative to the control.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
Visualizations
Experimental Workflow for hERG Patch-Clamp Assay
Caption: Workflow for assessing Quinidine block of hERG channels.
Proposed Mechanism of Quinidine Action on hERG Channels
Caption: Quinidine preferentially blocks the open and inactivated states of the hERG channel.
References
- 1. Membrane actions of quinidine sulfate in the rabbit atrioventricular node studied by voltage clamp method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sophion.com [sophion.com]
- 6. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 8. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Heart and circulatory effects of quinidine stereoisomers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
Application of Quinidine Sulfate Dihydrate in Induced Pluripotent Stem Cell-Derived Cardiomyocytes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of the fast inward sodium current (INa), leading to a decreased rate of depolarization of the cardiac action potential.[1][3][4] Additionally, quinidine affects multiple other ion channels, including the delayed rectifier potassium currents (IKr and IKs), the inward rectifier potassium current (IK1), and L-type calcium channels (ICaL), resulting in a prolongation of the action potential duration (APD) and the QT interval.[1][2] Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a valuable in vitro model for studying cardiac physiology, disease modeling, and cardiotoxicity screening due to their human origin and ability to recapitulate key electrophysiological properties of native cardiomyocytes. This document provides detailed application notes and protocols for the use of Quinidine sulfate dihydrate in iPSC-CMs for research and drug development purposes.
Mechanism of Action in iPSC-CMs
In iPSC-CMs, quinidine exhibits a multi-ion channel blocking effect, consistent with its known actions in native cardiomyocytes. Its primary targets and their functional consequences are summarized below:
-
Sodium Channel (Nav1.5) Blockade: Quinidine blocks the fast inward sodium current (INa), which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) and a reduction in the field potential amplitude.[5]
-
Potassium Channel (hERG) Blockade: Quinidine is a potent blocker of the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.[6][7] This blockade delays the repolarization phase (Phase 3) of the action potential, leading to a prolongation of the action potential duration (APD) and the field potential duration (FPDc).[8][9]
-
Other Ion Channel Effects: Quinidine also inhibits other potassium currents such as IKs and IK1, as well as the L-type calcium current (ICaL).[1][2] The blockade of these channels contributes to its overall effect on the action potential morphology.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the electrophysiological properties of iPSC-CMs as reported in various studies.
Table 1: Effect of Quinidine on Action Potential Duration (APD) and Field Potential Duration (FPD) in iPSC-CMs
| Parameter | Cell Type | Concentration | Effect | Reference |
| APD80 | SQTS-hiPSC-atrial CMs | 10 µM | Increased from 73 ± 4 ms to 143 ± 22 ms | [10] |
| FPDc | iPSC-CMs | 100 nM | Statistically significant prolongation | [5] |
| FPDc | iPSC-CMs | 300 nM | Physiologically significant prolongation | [5] |
| FPDc | iPSC-CMs | 333.1 nM | Half-maximal effect on prolongation | [5] |
| FPDc | iPSC-CMs | 0.3 µM | Significant prolongation | [8] |
| APD90 | iPSC-CMs | Not specified | Significant prolongation | [9] |
Table 2: Electrophysiological Effects of Quinidine in Disease-Specific iPSC-CM Models
| Disease Model | iPSC-CM Type | Quinidine Effect | Reference |
| Short QT Syndrome (SQTS) | Atrial | Prolonged APD80, slowed conduction velocity, reversed arrhythmic irregularities | [10] |
| Short QT Syndrome (SQTS) | Ventricular | Prolonged APD, reduced Vmax, abolished arrhythmic events | [11] |
Experimental Protocols
iPSC-CM Culture and Maintenance
A foundational requirement for reliable pharmacological studies is a robust and reproducible iPSC-CM culture.
Materials:
-
Cryopreserved iPSC-CMs
-
iPSC-CM maintenance medium
-
Fibronectin or Matrigel-coated multi-well plates (e.g., 48-well or 96-well plates for MEA and imaging assays)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved iPSC-CMs according to the manufacturer's instructions.
-
Plate the cells onto pre-coated multi-well plates at a recommended density to form a confluent, spontaneously beating monolayer.
-
Culture the iPSC-CMs in maintenance medium, with media changes every 2-3 days.
-
Allow the cells to mature and stabilize for at least 7-10 days post-plating before conducting any experiments. The formation of a synchronously beating syncytium is a key indicator of readiness.
Microelectrode Array (MEA) Assay for Field Potential Duration Measurement
The MEA assay is a non-invasive method to assess the electrophysiological activity of iPSC-CM networks.
Materials:
-
MEA system with integrated amplifier and data acquisition software
-
MEA plates with embedded electrodes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
iPSC-CM maintenance medium
Protocol:
-
Culture iPSC-CMs on MEA plates until a stable, spontaneously beating monolayer is formed.
-
Record baseline field potentials for at least 10-15 minutes to establish a stable pre-drug recording.
-
Prepare serial dilutions of this compound in pre-warmed maintenance medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). A vehicle control (e.g., 0.1% DMSO) should be included.
-
Add the Quinidine solutions or vehicle control to the respective wells of the MEA plate.
-
Record the field potentials continuously for a defined period (e.g., 30 minutes) after drug application to allow for stabilization of the drug effect.
-
Analyze the recorded data to determine the field potential duration (FPD) and beat rate. Correct the FPD for changes in beat rate using Bazett's or Fridericia's correction formula (FPDc).
-
Observe for pro-arrhythmic events such as early afterdepolarizations (EADs) and ectopic beats.[5]
Patch-Clamp Electrophysiology for Action Potential and Ion Channel Recordings
Patch-clamp is the gold standard for detailed analysis of single-cell electrophysiology.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) and external (bath) solutions
-
This compound stock solution
Protocol:
-
Culture iPSC-CMs on glass coverslips suitable for microscopy.
-
Action Potential Recording (Current-Clamp):
-
Establish a whole-cell patch-clamp configuration on a spontaneously beating or paced iPSC-CM.
-
Record baseline action potentials.
-
Perfuse the cell with the external solution containing the desired concentration of Quinidine.
-
Record the changes in action potential parameters, including APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and Vmax.
-
-
Ion Channel Recording (Voltage-Clamp):
-
Use specific voltage protocols to isolate and record individual ion currents (e.g., INa, IKr).
-
Record baseline currents.
-
Apply Quinidine and record the inhibition of the target ion channel.
-
Generate concentration-response curves to determine the IC50 of Quinidine for each ion channel.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 4. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | Effects of Antiarrhythmic Drugs on hERG Gating in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 [frontiersin.org]
- 7. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Utilizing human induced pluripotent stem cells to study atrial arrhythmias in the short QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Quinidine Sulfate Dihydrate Administration in Animal Models of Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of quinidine sulfate dihydrate in various animal models of atrial fibrillation (AF). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and electrophysiological effects of quinidine and other antiarrhythmic compounds.
Overview of Quinidine's Mechanism of Action in Atrial Fibrillation
Quinidine is a Class IA antiarrhythmic agent that primarily acts by blocking fast inward sodium channels (INa) and multiple potassium channels (IKr, IKs) in cardiomyocytes.[1][2][3][4] This dual action leads to a decrease in the rate of depolarization (Vmax) and a prolongation of the action potential duration (APD), which in turn increases the effective refractory period (ERP) of atrial tissue.[2][4] By prolonging the ERP, quinidine disrupts the re-entrant circuits that sustain atrial fibrillation, thereby facilitating the restoration of normal sinus rhythm.
The following diagram illustrates the primary signaling pathway of quinidine's antiarrhythmic effect at the cellular level.
Caption: Cellular mechanism of action of quinidine in atrial cardiomyocytes.
Quantitative Data on Quinidine Administration
The following tables summarize key quantitative data for this compound administration in canine, equine, and rabbit models of atrial fibrillation.
Table 1: this compound Dosage and Administration in Canine Models
| Parameter | Route of Administration | Dosage | Study Focus | Reference |
| Therapeutic Dose | Intravenous (IV) | 5-10 mg/kg every 6 hours | Antiarrhythmic Effects | [5] |
| Therapeutic Dose | Oral (PO) | 6-20 mg/kg every 6-8 hours | Antiarrhythmic Effects | [5] |
| Experimental Dose | Intravenous (IV) Bolus | 3.85 mg/kg | Hemodynamic Effects | [6] |
| Experimental Dose | Intravenous (IV) Infusion | 0.28 mg/kg/min | Hemodynamic Effects | [6] |
| High Dose (Toxicity Study) | Intravenous (IV) | 30 mg/kg over 5 minutes | Proarrhythmic Effects | [7] |
| Electrophysiology Study | Intravenous (IV) | 2.5 mg/kg and 5.0 mg/kg | Electrophysiological Responses | [8] |
Table 2: this compound Dosage and Plasma Concentrations in Equine Models
| Parameter | Route of Administration | Dosage | Therapeutic Plasma Concentration | Reference |
| Therapeutic Dose | Oral (PO) | 22 mg/kg every 2 hours | 2.0 - 5.0 µg/mL | [3][4] |
| Loading Dose (Simulation) | Oral (PO) | 30 mg/kg | Target: 2.0 µg/mL | [3][4][9] |
| Maintenance Dose (Simulation) | Oral (PO) | 6.5 mg/kg every 2 hours | Target: 2.0 µg/mL | [3][4][9] |
| Therapeutic Dose | Intravenous (IV) | 1.0-1.5 mg/kg every 5-10 minutes | 1.0 - 3.0 µg/mL | [5][10] |
| Single Dose Study | Intravenous (IV) | 5 mg/kg (as hydrochloride monohydrate) | Pharmacokinetics | [4][9] |
| Single Dose Study | Oral (PO) | 20 mg/kg | Pharmacokinetics | [4][9] |
Table 3: this compound Concentrations in Ex Vivo Rabbit Atrial Preparations
| Parameter | Administration Method | Concentration | Study Focus | Reference |
| Effective Concentration | Superfusion | 4 mg/L | Electrophysiology | |
| Concentration Range | Superfusion | Up to 10 mg/L | Electrophysiology |
Experimental Protocols
The following are detailed protocols for the induction of atrial fibrillation and the subsequent administration of this compound in various animal models.
Canine Model: Rapid Atrial Pacing-Induced Atrial Fibrillation
This protocol describes the induction of sustained AF in an anesthetized canine model, followed by the administration of quinidine to assess its antiarrhythmic potential.
Experimental Workflow:
References
- 1. A canine model of sustained atrial fibrillation induced by rapid atrial pacing and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rational quinidine dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics [frontiersin.org]
- 4. Rational quinidine dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Ventricular fibrillation threshold in canine hearts with quinidine induced prolonged QT interval: effects of atrial pacing, isoproterenol, and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ventricular electrophysiology of quinidine-propranolol combinations in the dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational quinidine dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Studying the Effect of Quinidine Sulfate Dihydrate on QT Interval
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinidine, a class IA antiarrhythmic agent, is known to prolong the QT interval on the electrocardiogram (ECG), an effect that can be associated with an increased risk of torsades de pointes (TdP), a potentially fatal ventricular arrhythmia.[1][2] Understanding the experimental setups to study this effect is crucial for both preclinical safety assessment of new chemical entities and for research into the mechanisms of cardiac repolarization. Quinidine sulfate dihydrate is a common salt form of quinidine used in these studies.
This document provides detailed application notes and protocols for investigating the effects of this compound on the QT interval, covering both in vitro and ex vivo experimental models.
Mechanism of Action
Quinidine's primary mechanism of action involves the blockade of several ion channels responsible for the cardiac action potential.[3][4] Its effect on the QT interval is primarily attributed to the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[5][6] By blocking this potassium channel, quinidine delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval.[2][3][4] Additionally, quinidine can also block fast inward sodium channels (INa) and other potassium channels, contributing to its antiarrhythmic and proarrhythmic effects.[1][2][3]
Signaling Pathway Diagram
Caption: Mechanism of Quinidine-induced QT prolongation.
Data Presentation
The following tables summarize quantitative data from various experimental setups studying the effect of quinidine on QT interval and related parameters.
Table 1: In Vitro hERG Channel Blockade by Quinidine
| Cell Line | Method | IC50 (μM) | Reference |
| Xenopus oocytes | Two-electrode voltage clamp | 3.00 ± 0.03 | [5][6] |
| Ltk- cells | Patch clamp | Not specified, but significant block observed | [5] |
| tsA201 cells | Whole-cell patch clamp | 1 μM inhibited 75.8 ± 2.4% of current | [7] |
Table 2: Ex Vivo Effects of Quinidine on Cardiac Electrophysiology
| Animal Model | Preparation | Quinidine Concentration (μM) | Observed Effect on QT/APD | Reference |
| Rat | Langendorff-perfused heart | 7.90 | QT widening | [8] |
| Guinea Pig | Langendorff-perfused heart | 1 - 10 | Dose-dependent QaT interval prolongation | [9] |
| Rabbit | Langendorff-perfused heart | Not specified | Proarrhythmic effects observed | [10] |
| Adult Zebrafish | In vivo ECG | 250 | QT interval significantly prolonged | [11] |
Table 3: In Vivo Effects of Quinidine on QTc Interval in Humans
| Study Population | Quinidine Administration | Key Findings | Reference |
| Healthy Volunteers (Men and Women) | Single intravenous dose (4 mg/kg) | Greater QTc prolongation in women.[12] | [12][13] |
| Healthy Volunteers (Men and Women) | Single oral dose (400 mg) | Significant increase in QTc from the first hour.[14] | [14] |
Experimental Protocols
In Vitro hERG Potassium Channel Assay using Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol is designed to determine the inhibitory effect of this compound on the hERG potassium channel expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for hERG channel
-
This compound stock solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion.
-
Inject each oocyte with hERG cRNA and incubate for 2-4 days to allow for channel expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a depolarization step to +20 mV to activate the hERG channels, followed by a repolarization step to -50 mV to elicit a tail current.
-
Drug Application: After recording baseline currents, perfuse the chamber with ND96 solution containing various concentrations of this compound.
-
Record the hERG currents at each concentration until a steady-state block is achieved.
-
Data Analysis: Measure the peak tail current amplitude in the presence and absence of the drug.
-
Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.
Experimental Workflow: In Vitro hERG Assay
Caption: Workflow for in vitro hERG assay.
Ex Vivo Langendorff-Perfused Heart Assay
This protocol assesses the effect of this compound on the QT interval and other ECG parameters in an isolated mammalian heart.
Materials:
-
Male Wistar rats (or other suitable species like guinea pig or rabbit)
-
Langendorff perfusion system
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose), gassed with 95% O2 / 5% CO2.
-
This compound stock solution
-
ECG recording electrodes and acquisition system
Procedure:
-
Heart Isolation: Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.
-
ECG Recording: Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG.
-
Allow the heart to stabilize for a period of 20-30 minutes, during which baseline ECG recordings are taken.
-
Drug Perfusion: Introduce this compound into the perfusate at increasing concentrations.
-
Maintain each concentration for a sufficient period to achieve a steady-state effect (e.g., 15-20 minutes).
-
Continuously record the ECG throughout the experiment.
-
Data Analysis: Measure the RR, PR, QRS, and QT intervals from the recorded ECGs.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction for human studies, though species-specific corrections are preferable).
-
Analyze the concentration-dependent changes in the QTc interval.
Experimental Workflow: Langendorff Heart Assay
Caption: Workflow for ex vivo Langendorff heart assay.
References
- 1. Articles [globalrx.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quinidine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 5. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Greater quinidine-induced QTc interval prolongation in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. The effect of quinidine sulfate on QRS duration and QT and systolic time intervals in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Quinidine sulfate dihydrate precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Quinidine sulfate dihydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound precipitation in aqueous solutions?
This compound precipitation is a common issue stemming from its physicochemical properties. The primary reasons include:
-
Low Intrinsic Aqueous Solubility: Quinidine sulfate is described as slightly soluble in water.[1][2][3] At room temperature, its solubility is limited, making it prone to precipitation if concentrations exceed its saturation point.
-
pH Sensitivity: Quinidine is a weak base with two pKa values. Its solubility is highly dependent on the pH of the solution. In neutral or alkaline conditions, the molecule is less protonated, significantly reducing its aqueous solubility and leading to precipitation. The pH of a 1.0 g/100 mL solution in water is between 6.0 and 7.0.[4]
-
Temperature Dependence: Its solubility is greater in boiling water.[2][5] Consequently, a solution prepared at a higher temperature may precipitate as it cools to room temperature.
-
Light Sensitivity: While not a direct cause of precipitation, Quinidine sulfate darkens upon exposure to light, indicating potential degradation which could affect solubility and solution stability.[1][6]
Q2: What is the reported aqueous solubility of Quinidine and its sulfate salt?
The solubility of quinidine and its salts has been reported across various sources. The data highlights its character as a sparingly soluble compound.
| Compound | Solubility | Temperature | Reference |
| Quinidine (base) | 0.05 g / 100 mL | 20 °C | [7][8] |
| Quinidine sulfate | 1 g / 90 mL (~11.1 mg/mL) | Not Specified | [9] |
| This compound | 11 mg/mL | 20 °C | [5][10] |
| Quinidine sulfate | Soluble | Boiling Water | [2][5] |
| Quinidine sulfate | Slightly Soluble | Water | [1][2][3] |
Q3: How does pH influence the solubility of this compound?
The solubility of Quinidine sulfate is critically linked to its protonation state, which is governed by the solution's pH. Quinidine has two basic nitrogen atoms with corresponding pKa values.
| Property | Value | Reference |
| pKa 1 | ~4.2 - 5.4 | [7][8][9] |
| pKa 2 | ~8.8 - 10.0 | [7][8][9] |
At a pH below the first pKa (~4.2), both nitrogen atoms are protonated, forming a dication that is highly soluble in water. As the pH increases above this value, the molecule loses a proton, and its solubility decreases. In alkaline conditions (pH > 9), the molecule is in its neutral, free base form, which has very poor water solubility and will likely precipitate. Therefore, maintaining an acidic pH is essential for preventing precipitation.
Caption: Logical relationship between solution pH, Quinidine's protonation state, and its resulting aqueous solubility.
Q4: What are the most effective methods to prevent this compound precipitation?
Several strategies can be employed to create stable aqueous solutions:
-
pH Adjustment: Maintaining the solution at an acidic pH (ideally below 6.0) is the most direct and effective method.[4]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent in which Quinidine sulfate is soluble, such as ethanol, can significantly increase the overall solubility.[1][5]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins (e.g., beta-cyclodextrin, HP-β-CD) can encapsulate the hydrophobic quinidine molecule, enhancing its apparent water solubility.[11][12]
-
Use of Precipitation Inhibitors: In complex formulations, polymers such as HPMCAS or Poloxamer 407 can be used to maintain a supersaturated state and inhibit crystallization.[13]
Troubleshooting Guide: Precipitate Formation
If you observe an unexpected precipitate in your this compound solution, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting unexpected precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution via pH Adjustment
This protocol describes the preparation of a stable stock solution by controlling the pH.
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Hydrochloric acid (HCl) or 0.1 M Sulfuric acid (H₂SO₄)
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
Methodology:
-
Weigh the desired amount of this compound.
-
Add the powder to a volumetric flask containing approximately 80% of the final desired volume of deionized water.
-
Begin stirring the solution. A cloudy suspension will likely form.
-
Place the pH probe into the suspension and monitor the pH.
-
Slowly add the 0.1 M acid solution dropwise. Monitor the pH and observe the clarity of the solution.
-
Continue adding acid until all the powder has dissolved and the solution is clear. The final pH should be between 5.0 and 6.0 for optimal stability.
-
Once fully dissolved, add deionized water to reach the final target volume and mix thoroughly.
-
Store the solution in a light-resistant container.[1]
Protocol 2: Solubility Enhancement using Beta-Cyclodextrin (β-CD) Complexation
This protocol provides a method for increasing the apparent solubility of Quinidine sulfate through inclusion complexation, adapted from methodologies used for similar molecules like quinine sulfate.[11]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD)
-
Ethanol/water (1:1 v/v) solution
-
Mortar and pestle
-
Vacuum oven or desiccator
Methodology:
-
Molar Calculation: Calculate the required mass of this compound and β-CD for a 1:1 molar ratio.
-
Mixing: Place the weighed powders into a mortar.
-
Kneading: Slowly add a small amount of the ethanol/water solution to the powder mixture while triturating (kneading) vigorously with the pestle. Continue until a thick, homogenous paste is formed.
-
Drying: Transfer the paste to a shallow dish and dry at 40-50°C in a vacuum oven or in a desiccator until a constant weight is achieved. This removes the solvent and yields the solid inclusion complex.
-
Reconstitution: The resulting dry powder is the Quinidine sulfate-β-CD complex, which can be dissolved in water to achieve a higher concentration than is possible with the drug alone.
Caption: Experimental workflow for preparing a Quinidine sulfate-cyclodextrin inclusion complex to enhance solubility.
References
- 1. s3.pgkb.org [s3.pgkb.org]
- 2. drugfuture.com [drugfuture.com]
- 3. Quinidine sulfate anhydrous | C40H50N4O8S | CID 441326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. lookchem.com [lookchem.com]
- 9. fip.org [fip.org]
- 10. chemwhat.com [chemwhat.com]
- 11. ijnrd.org [ijnrd.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Proarrhythmic Effects of Quinidine Sulfate Dihydrate in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Quinidine sulfate dihydrate in cellular assays for proarrhythmia assessment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General & Compound-Related Issues
Q1: I am observing unexpected cytotoxicity at concentrations where I expect to see electrophysiological effects. What could be the cause?
A1: Unexpected cytotoxicity with this compound can stem from several factors:
-
Compound Stability and Solubility: this compound is sensitive to light and its solubility can be pH-dependent. Ensure your stock solutions are fresh, protected from light, and that the final concentration in your assay medium does not lead to precipitation. It is sparingly soluble in water but freely soluble in ethanol.
-
High Compound Concentrations: At high concentrations, quinidine can have off-target effects leading to cytotoxicity that are not related to its ion channel blocking activity. This can include impairment of mitochondrial function and inhibition of protein synthesis.[1] Consider performing a concentration-response curve for cytotoxicity (e.g., using an LDH or MTT assay) to determine the non-cytotoxic concentration range for your specific cell type and assay duration.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as stressed cells can be more susceptible to drug-induced toxicity.
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Visually inspect the final drug solution for any signs of precipitation.
-
Determine the maximum non-toxic concentration of quinidine in your specific cell model using a standard cytotoxicity assay.
-
Ensure optimal cell culture conditions and health.
Microelectrode Array (MEA) Assays
Q2: I am not observing a consistent proarrhythmic signal (e.g., field potential duration (FPD) prolongation or early afterdepolarizations (EADs)) with quinidine in my hiPSC-CM MEA assay. Why might this be?
A2: Inconsistent proarrhythmic signals in MEA assays with quinidine can be a common issue. Here are some potential reasons and troubleshooting steps:
-
Cell Line Variability: Different lines of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can exhibit varying sensitivities to quinidine due to differences in ion channel expression.[2]
-
Inadequate Drug Exposure Time: The effects of quinidine on ion channels can be time-dependent. Ensure a sufficient incubation period (e.g., 30-45 minutes) to allow for steady-state block.[3]
-
Beating Rate Variability: The beating rate of cardiomyocytes can influence the observed proarrhythmic effects. It's crucial to have a stable baseline beating rate before drug application.[4][5]
-
Data Analysis Parameters: The parameters used for detecting EADs and calculating FPD can significantly impact the results. Ensure your analysis software settings are optimized for your cell type and recording conditions.[4][5]
Troubleshooting Steps:
-
Characterize the baseline electrophysiological properties of your hiPSC-CM line.
-
Ensure a stable baseline recording before adding the compound.
-
Optimize the drug incubation time.
-
Use a positive control (e.g., a known hERG blocker like E-4031) to confirm assay sensitivity.[6]
-
Carefully review and optimize your data analysis parameters for FPD and EAD detection.
Q3: My MEA data shows significant well-to-well and plate-to-plate variability with quinidine.
A3: Variability is a known challenge in MEA assays. Here’s how to address it:
-
Inconsistent Cell Monolayer: Ensure a uniform and confluent monolayer of cardiomyocytes in each well. Inconsistent cell density can lead to variability in the field potential recordings.
-
Edge Effects: Wells on the edge of the plate can be more susceptible to temperature and humidity fluctuations, leading to variability. Consider excluding edge wells from your analysis or implementing measures to minimize these effects.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound can lead to concentration-dependent variability.
-
Use of a Positive Control: Including a positive control like quinidine on each plate can help assess and normalize for plate-to-plate variability.[4]
Troubleshooting Steps:
-
Optimize your cell seeding protocol to achieve consistent monolayers.
-
Use a randomized plate layout to minimize systematic errors.
-
Employ automated liquid handling for more precise compound addition.
-
Always include a positive and negative (vehicle) control on each plate.
Patch-Clamp Assays
Q4: I am having difficulty obtaining a stable giga-ohm (GΩ) seal when patch-clamping cells treated with quinidine.
A4: Achieving a stable GΩ seal is critical for high-quality patch-clamp recordings. Difficulties can arise from several factors:
-
Poor Cell Health: Cells that are unhealthy or have been in culture for too long may have fragile membranes, making it difficult to form a stable seal.
-
Pipette Quality: The quality and resistance of your patch pipette are crucial. Pipettes with resistances outside the optimal range (typically 4-8 MΩ) or with dirty tips can hinder seal formation.[7]
-
Vibrations: Any mechanical vibration in your setup can disrupt seal formation. Ensure your anti-vibration table is functioning correctly and that there are no sources of vibration nearby.
-
Solution Quality: Ensure your intracellular and extracellular solutions are properly filtered and have the correct osmolarity.
Troubleshooting Steps:
-
Use healthy, low-passage number cells.
-
Optimize your pipette pulling protocol to consistently produce pipettes with the desired resistance.
-
Ensure your patch-clamp rig is free from vibrations.
-
Filter all solutions on the day of the experiment.
Q5: The quinidine-induced block of the hERG channel in my patch-clamp experiment is less potent than expected from the literature.
A5: Discrepancies in observed potency can be due to several experimental variables:
-
Recording Temperature: The potency of many drugs, including quinidine, can be temperature-dependent. Ensure your experiments are conducted at a consistent and physiologically relevant temperature (e.g., 35-37°C).[8][9]
-
Voltage Protocol: The specific voltage protocol used can influence the observed block. Different protocols can favor different channel states (resting, open, inactivated), which may have different affinities for quinidine.[8]
-
Extracellular Potassium Concentration: The concentration of extracellular potassium can affect the potency of some hERG blockers.[10]
-
Drug Adsorption: Quinidine may adsorb to the tubing of your perfusion system, leading to a lower effective concentration at the cell.
Troubleshooting Steps:
-
Strictly control and monitor the temperature of your recording chamber.
-
Use a standardized voltage protocol, such as the one recommended by the CiPA initiative.
-
Ensure the composition of your extracellular solution is consistent across experiments.
-
Allow the drug solution to perfuse for a sufficient amount of time to reach equilibrium.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of quinidine for various cardiac ion channels.
Table 1: Quinidine IC50 Values for Key Cardiac Ion Channels
| Ion Channel | Cell Type | IC50 (µM) | Reference(s) |
| hERG (IKr) | HEK293 | ~1.0 - 4.5 | [11],[12] |
| Nav1.5 (Peak) | HEK293 | 28.9 ± 2.2 | [13] |
| Nav1.5 (Late) | HEK293 | 12.2 ± 0.5 | [13] |
| Cav1.2 (ICa,L) | Not Specified | ~3.0 - 10.0 | [11] |
| Kv1.5 | HL-1 | 10.0 | [14] |
| Kv4.2 | HL-1 | 10.0 | [14] |
| Kv2.1 | HL-1 | 20.0 | [14] |
| IK (rat) | Rat Ventricular Myocytes | 11.4 | [10] |
| Ito (rat) | Rat Ventricular Myocytes | 17.6 | [10] |
Experimental Protocols
Protocol 1: MEA Assay for Proarrhythmia Assessment using hiPSC-CMs
-
Cell Culture:
-
Baseline Recording:
-
Prior to drug addition, record baseline electrical activity for at least 10-15 minutes to ensure a stable beating rate and field potential morphology. Recordings are typically performed at 37°C.[5]
-
-
Compound Preparation and Application:
-
Data Acquisition:
-
Record the electrical activity for 30-45 minutes after compound addition to allow for drug equilibration and to capture any delayed effects.[3]
-
-
Data Analysis:
Protocol 2: Manual Patch-Clamp for hERG Channel Block Assessment
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Plate the cells onto glass coverslips for recording.
-
-
Solutions:
-
Prepare standard intracellular and extracellular solutions. Ensure they are filtered and at the correct pH and osmolarity.
-
-
Recording Setup:
-
Whole-Cell Configuration:
-
Obtain a GΩ seal and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage protocol.
-
-
Voltage Protocol:
-
Apply a standardized voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.[9]
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the cell with the quinidine-containing extracellular solution.
-
Apply multiple concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence and absence of the drug.
-
Calculate the percentage of block for each concentration and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of Quinidine-induced proarrhythmia.
Caption: Troubleshooting workflow for MEA assays.
Caption: Troubleshooting workflow for patch-clamp assays.
References
- 1. Biochemical mechanisms of quinidine cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cipaproject.org [cipaproject.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Assessment of Proarrhythmic Potential Using Human iPSC-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Quinidine Sulfate Dihydrate-Induced Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage cytotoxicity induced by Quinidine sulfate dihydrate in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity by triggering apoptosis, particularly through the intrinsic or mitochondrial pathway.[1] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of caspases.[1] In some cell types, such as human glioma cells, quinidine has also been shown to regulate the expression of microRNAs involved in cell proliferation and apoptosis.[1]
Q2: How does the solubility of this compound affect my cell culture experiments?
A2: this compound is sparingly soluble in water but freely soluble in ethanol. For cell culture applications, it is typically dissolved in a small amount of a suitable solvent like DMSO or ethanol before being diluted to the final concentration in the culture medium. It is crucial to ensure the final solvent concentration is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.
Q3: What are the expected morphological changes in cells undergoing quinidine-induced cytotoxicity?
A3: Cells undergoing apoptosis induced by quinidine will exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. In the later stages of apoptosis, cells will lose membrane integrity. These changes can be observed using phase-contrast microscopy.
Q4: How long does it take for this compound to induce a cytotoxic effect?
A4: The time course of quinidine-induced cytotoxicity can vary depending on the cell type, the concentration of the drug, and the duration of exposure. Effects can be observed within hours of treatment, with significant apoptosis often detectable within 24 to 72 hours. Long-term continuous exposure at lower concentrations can also lead to cumulative cytotoxicity.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results between replicate wells.
-
Question: I am observing high variability in my MTT or other viability assay results when treating cells with this compound. What could be the cause?
-
Answer:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.
-
Edge effects: Evaporation from the outer wells of a microplate can concentrate quinidine and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Incomplete dissolution of formazan crystals (in MTT assay): Ensure complete solubilization of the formazan product by thorough mixing and allowing sufficient incubation time with the solubilizing agent.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells, media, and reagents.
-
Issue 2: My control cells are also showing signs of cytotoxicity.
-
Question: Even my untreated or vehicle-treated control cells are dying in my long-term quinidine experiment. Why is this happening?
-
Answer:
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. Ensure the final solvent concentration is at a non-toxic level (typically <0.5%) and that your vehicle control contains the same solvent concentration.
-
Culture conditions: Over-confluence, nutrient depletion, or changes in pH in long-term cultures can lead to cell death. Monitor your cells daily and ensure they are passaged or have their media replaced at appropriate intervals. For long-term experiments, consider seeding cells at a lower density.
-
Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause widespread cell death. Regularly check your cultures for any signs of contamination.
-
Issue 3: I am not observing a dose-dependent cytotoxic effect with this compound.
-
Question: I've treated my cells with a range of quinidine concentrations, but I'm not seeing the expected dose-dependent decrease in cell viability. What should I check?
-
Answer:
-
Inappropriate concentration range: The selected concentration range may be too low or too narrow to observe a significant effect. Refer to published IC50 values for your cell line or a similar one to determine an appropriate starting range for your dose-response experiments (see Table 1).
-
Drug stability: this compound solutions should be freshly prepared. If using stored solutions, ensure they have been stored correctly (protected from light and at the appropriate temperature) to prevent degradation.
-
Cell line resistance: The cell line you are using may be inherently resistant to quinidine. This could be due to various factors, including the expression of drug efflux pumps.
-
Assay timing: The time point chosen for the viability assay may be too early to detect a significant effect. Consider extending the incubation time with quinidine.
-
Issue 4: Cells detach from the plate during long-term culture with quinidine.
-
Question: After several days of treatment with this compound, my adherent cells are detaching. Are these cells dead?
-
Answer:
-
Apoptosis-induced detachment: Cell detachment is a common feature of apoptosis. Detached cells in the supernatant are often apoptotic or necrotic. It is advisable to collect both the adherent and floating cell populations for analysis, especially for endpoint assays like flow cytometry.
-
Sub-lethal effects: At lower concentrations, quinidine might not induce immediate death but can alter cell adhesion properties, leading to detachment without complete loss of viability. Trypan blue staining of the floating cells can help differentiate between viable and non-viable detached cells.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| U87 MG | Glioblastoma | 72 hours | ~23.6 | [2] |
| A549 | Lung Adenocarcinoma | 24 hours | 14.33 ± 0.47 | [3] |
| L929 | Mouse Fibroblast | 24 hours | >100 | [3] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 4.7 - 14.6 | [4] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 16.2 - 22.6 | [5] |
| Jurkat | T-cell Leukemia | 48-72 hours | Not Specified (Significant viability decrease) | [6] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the cell line passage number, culture medium, and the specific cytotoxicity assay used.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the quinidine-containing medium or control medium (vehicle and untreated) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Caspase Activation
This protocol detects the cleavage of caspases, a hallmark of apoptosis.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Caspase-9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases indicates apoptosis induction.
Mandatory Visualizations
Caption: Quinidine-induced mitochondrial apoptosis pathway.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Logical workflow for troubleshooting unexpected results.
References
Overcoming solubility issues of Quinidine sulfate dihydrate for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Quinidine sulfate dihydrate for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is sparingly soluble in water.[1] Its reported aqueous solubility is approximately 11 mg/mL (equivalent to 1 g in 90 mL of water), although the temperature for this measurement is not always specified.[2] It is freely soluble in boiling water and ethanol.[1][3]
Q2: How does pH affect the solubility of this compound?
This compound is the salt of a weak base. Its solubility can be significantly increased in acidic conditions. The addition of a small amount of dilute hydrochloric acid can aid in its dissolution in aqueous solutions.[1] The pH of a 1% (10 mg/mL) aqueous solution of this compound is typically between 6.0 and 7.0.[1][3]
Q3: What are the recommended solvents for in vivo administration of this compound?
The choice of solvent or vehicle depends on the route of administration. For oral studies, aqueous solutions with pH adjustment or co-solvent systems are often employed. For intravenous administration, formulations typically require a vehicle that ensures complete dissolution and is compatible with blood.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in the dosing solution upon standing. | The concentration of this compound exceeds its solubility in the chosen vehicle at storage temperature. | - Gently warm the solution before administration to redissolve the compound. - Prepare fresh solutions before each use. - Increase the proportion of the co-solvent in the vehicle. - For aqueous solutions, ensure the pH remains in the acidic range where solubility is higher. |
| The compound precipitates out of solution during administration (e.g., in the dosing needle). | A change in temperature or pH upon exposure to air or physiological fluids. | - Maintain the temperature of the dosing solution until administration. - For oral gavage, administer the solution quickly to minimize contact with the oral cavity before reaching the stomach. |
| Inconsistent results between experimental animals. | Variability in the administered dose due to precipitation or incomplete dissolution. | - Ensure the dosing solution is homogenous before each administration by vortexing or gentle agitation. - Filter the solution after preparation to remove any undissolved particles, though this may alter the effective concentration if not fully dissolved. |
| Difficulty dissolving the compound during preparation. | Insufficient solvent volume or inappropriate solvent system. | - Increase the solvent volume to prepare a more dilute solution if the dosing volume allows. - Employ a co-solvent system or adjust the pH as described in the experimental protocols below. - Utilize sonication to aid in dissolution. |
Data Presentation: Solubility in Co-solvent Systems
The following table provides an estimated solubility of this compound in common co-solvent systems used in preclinical research. These values are illustrative and should be confirmed experimentally for your specific study conditions.
| Vehicle Composition (% v/v) | Estimated Solubility (mg/mL) | Notes |
| Water | ~11 | Sparingly soluble. |
| 0.1 N HCl | > 50 | Increased solubility at acidic pH. |
| 10% Ethanol in Water | 15 - 20 | Ethanol acts as a co-solvent. |
| 20% Propylene Glycol in Water | 20 - 25 | Propylene glycol enhances solubility. |
| 10% PEG 400 in Water | 18 - 22 | PEG 400 is a common solubilizing agent. |
| 10% Ethanol, 20% Propylene Glycol, 70% Water | > 30 | A combination of co-solvents can have a synergistic effect. |
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Solution using pH Adjustment
This protocol is suitable for preparing an acidic aqueous solution of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Sterile Water for Injection
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the desired volume of Sterile Water for Injection to a sterile vial.
-
While stirring, slowly add the this compound powder to the water.
-
Add 0.1 N HCl dropwise to the suspension until the this compound is completely dissolved.
-
Measure the final pH of the solution. A pH between 3 and 4 is often sufficient to maintain solubility.
-
If necessary, adjust the final volume with Sterile Water for Injection.
-
Visually inspect the solution for any undissolved particles.
Protocol 2: Preparation of an Oral Dosing Solution using a Co-solvent System
This protocol describes the preparation of a this compound solution for oral gavage using a co-solvent vehicle.
Materials:
-
This compound powder
-
Ethanol (USP grade)
-
Propylene Glycol (USP grade)
-
Sterile Water for Injection
-
Sterile glass vials
-
Vortex mixer
Procedure:
-
Prepare the co-solvent vehicle by mixing the desired ratio of ethanol, propylene glycol, and water (e.g., 10% ethanol, 20% propylene glycol, 70% water).
-
Weigh the required amount of this compound powder.
-
In a sterile vial, add the this compound powder.
-
Add a small amount of ethanol to wet the powder.
-
Add the propylene glycol and vortex until the powder is fully dispersed.
-
Slowly add the water while vortexing to bring the solution to the final volume.
-
Visually inspect for complete dissolution. Gentle warming (to no more than 40°C) can be used to aid dissolution if necessary, but the solution should be cooled to room temperature before administration.
Mandatory Visualizations
References
Identifying and mitigating common artifacts in electrophysiology recordings with Quinidine sulfate dihydrate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with electrophysiology recordings. It focuses on identifying and mitigating common artifacts and understanding the electrophysiological effects of Quinidine sulfate dihydrate.
Frequently Asked Questions (FAQs): Common Artifacts
Q1: What are the most common types of artifacts in electrophysiology recordings?
A: Artifacts are unwanted electrical signals that can contaminate your recording. They are broadly categorized into two types:
-
Physiological Artifacts: These originate from the subject's body but not from the intended source. Common examples include:
-
Muscle Activity (EMG): High-frequency signals from muscle contractions, such as jaw clenching or limb movement.[1]
-
Eye Movement/Blinks (EOG): Low-frequency, high-amplitude signals, most prominent in frontal electrodes during EEG recordings.[2]
-
Cardiac Activity (ECG): The heart's electrical signal can appear in non-cardiac recordings like EEG or LFP, especially if an electrode is near a major blood vessel.[3][4]
-
Respiration: Slow baseline wander caused by the movement of the chest during breathing.[5]
-
Sweat Potentials: Slow, drifting voltages caused by changes in skin conductivity due to sweating.[6]
-
-
Non-Physiological (External) Artifacts: These originate from the experimental environment or equipment. Common examples include:
-
Power Line Interference (50/60 Hz Hum): A persistent, low-frequency hum from nearby electrical equipment and power lines.[6][7]
-
Electrode 'Pop' or Movement Artifacts: Sudden, sharp spikes or drifts caused by poor electrode contact, loose connections, or physical movement of electrodes or cables.[1][6][8]
-
Baseline Wander: Slow, undulating shifts in the baseline, often due to patient movement or loose electrodes.[5][9]
-
Electromagnetic Interference (EMI): Artifacts from other electronic devices like mobile phones or monitors.[10]
-
Q2: My recording shows a constant, low-frequency hum. What is it and how can I fix it?
A: This is likely 60 Hz (or 50 Hz, depending on your region) power line interference.
Troubleshooting Steps:
-
Check Grounding: Ensure the subject and the recording equipment are properly grounded. Improper grounding is a primary cause of power line noise.[1]
-
Use a Notch Filter: Apply a digital notch filter at 50/60 Hz to specifically remove this frequency from your data post-acquisition.[6]
-
Shielding: If possible, conduct recordings within a Faraday cage to shield the setup from external electromagnetic fields.[3]
-
Identify and Remove Sources: Turn off or move non-essential electronic equipment away from the recording setup.[10][11] Dimmable fluorescent lights are a common culprit.[7]
Q3: I see sudden, large spikes in my data that don't look biological. What are they?
A: These are likely "electrode pops" or movement artifacts resulting from an abrupt change in impedance.[1]
Troubleshooting Steps:
-
Check Electrode Contact: Ensure electrodes have a secure and stable connection to the skin. Re-apply electrodes if necessary, ensuring proper skin preparation (cleaning and abrading) to lower impedance.[11][12]
-
Secure Cables: Make sure all cables are securely connected and immobilized. Movement of the cables themselves can induce a current.[1][8]
-
Patient Comfort: Encourage the patient or animal to remain still and relaxed. For human subjects, explaining the procedure and ensuring they are comfortable can minimize movement.[5][10]
Troubleshooting Guide: Artifact Identification Workflow
If you encounter artifacts in your recording, follow this systematic approach to identify and resolve the issue.
Caption: A flowchart for systematic artifact troubleshooting.
Frequently Asked Questions (FAQs): this compound
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
A: Quinidine is a Class Ia antiarrhythmic agent.[13][14] Its primary mechanism involves blocking voltage-gated ion channels in cardiac cells.[15][16] Specifically, it blocks:
-
Fast Sodium Channels (INa): This action slows the rapid depolarization (Phase 0) of the cardiac action potential, which reduces the conduction velocity of the electrical impulse through the heart.[13][16][17]
-
Potassium Channels (IKr, IKs): By blocking these repolarizing potassium currents, Quinidine prolongs the action potential duration (APD) and, consequently, the QT interval on an ECG.[16][17]
This dual action helps to suppress arrhythmias by increasing the refractory period of cardiac cells, making them less likely to be excited by premature stimuli.[16]
Q2: How will the application of Quinidine change my electrophysiology recording?
A: When applying Quinidine, you should expect to see specific, dose-dependent changes in the recorded action potentials or ECG. These are the intended pharmacological effects and should not be confused with external artifacts.
| Parameter | Expected Effect of Quinidine | Primary Ion Channel Involved |
| Max Upstroke Velocity (Vmax) | Decrease[18][19] | INa (Sodium) |
| Action Potential Duration (APD) | Increase / Prolongation[13][17] | IKr, IKs (Potassium) |
| QT Interval (on ECG) | Prolongation[13][17] | IKr, IKs (Potassium) |
| Conduction Velocity | Decrease / Slowing[20] | INa (Sodium) |
| Effective Refractory Period | Increase / Prolongation[16][21] | INa, IK |
Q3: Can Quinidine itself cause artifacts or abnormal signals?
A: Yes. While used to treat arrhythmias, Quinidine can also be proarrhythmic, meaning it can induce new arrhythmias.[20] The most significant concern is the induction of "Torsades de Pointes," a specific type of polymorphic ventricular tachycardia associated with significant QT interval prolongation.[17] This would appear as a potentially life-threatening abnormal rhythm in your recording and must be carefully monitored. Other side effects that could affect recordings include changes in heart rate and hypotension.[15]
Signaling Pathway & Experimental Workflow
Mechanism of Action of Quinidine on Cardiac Action Potential
Caption: Quinidine blocks Na+ and K+ channels to alter the action potential.
Experimental Protocol: Assessing Quinidine's Effects
This protocol outlines a general workflow for studying the effects of Quinidine on an in vitro cardiac preparation (e.g., Purkinje fibers, papillary muscle).
1. Preparation and Mounting:
-
Isolate the cardiac tissue (e.g., sheep Purkinje fibers) and mount it in a tissue bath.[20]
-
Perfuse with a physiological solution (e.g., Tyrode's solution) bubbled with 95% O2 / 5% CO2 at a constant temperature (e.g., 37°C).
2. Electrophysiological Recording Setup:
-
Use standard microelectrode techniques for intracellular recordings of action potentials.[19]
-
Place stimulating electrodes to pace the tissue at a constant cycle length.
-
Connect recording electrodes to an amplifier and data acquisition system.
3. Experimental Workflow:
Caption: Workflow for an in vitro electrophysiology experiment with Quinidine.
4. Data Analysis:
-
Measure key action potential parameters during baseline, drug application, and washout periods.
-
Parameters to analyze include: Resting Membrane Potential, Action Potential Amplitude, Vmax of phase 0, and Action Potential Duration at 50% and 90% repolarization (APD50, APD90).[18][19]
-
Compare the data statistically to determine the significance of Quinidine's effects. The washout period helps determine the reversibility of the drug's action.[19]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. TMSi — an Artinis company — Common physiological EEG artifacts [tmsi.artinis.com]
- 3. neuroelectrics.com [neuroelectrics.com]
- 4. Frontiers | Removal of Electrocardiogram Artifacts From Local Field Potentials Recorded by Sensing-Enabled Neurostimulator [frontiersin.org]
- 5. aclsnow.com [aclsnow.com]
- 6. Getting to know EEG artifacts and how to handle them in BrainVision Analyzer [pressrelease.brainproducts.com]
- 7. signal - What causes these artifacts in my electrophysiology recording? Large power spikes at many frequencies - Electrical Engineering Stack Exchange [electronics.stackexchange.com]
- 8. Motion Artifacts in Dynamic EEG Recordings: Experimental Observations, Electrical Modelling, and Design Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types of ECG Artifacts | Understanding Interference [aclsmedicaltraining.com]
- 10. lifesync.com [lifesync.com]
- 11. Guide to Understanding ECG Artifact | Southern Maryland Medical Group [smmgmd.com]
- 12. medline.com [medline.com]
- 13. Quinidine - Wikipedia [en.wikipedia.org]
- 14. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Articles [globalrx.com]
- 16. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Electrophysiological study of human ventricular heart muscle treated with quinidine: interaction with isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of quinidine sulfate on the balance among active and passive cellular properties that comprise the electrophysiologic matrix and determine excitability in sheep Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of quinidine on membrane electrical activity in frog auricular fibres studied by current and voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Quinidine Sulfate Dihydrate for Cardiac Sodium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinidine sulfate dihydrate's performance against other alternatives, supported by experimental data, to validate its specificity for cardiac sodium channels.
Quinidine is a class I antiarrhythmic agent used in the management of various cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of cardiac ion channels, which are crucial for the generation and propagation of the cardiac action potential.[3] While its intended therapeutic target is the cardiac sodium channel (NaV1.5), its specificity is a critical determinant of its overall safety and efficacy profile. This guide delves into the quantitative data and experimental protocols that elucidate Quinidine's interaction with cardiac sodium channels and other key cardiac ion channels.
Primary Target: Cardiac Sodium Channels (NaV1.5)
Quinidine exerts its antiarrhythmic effect by blocking the voltage-gated sodium channels in the heart, predominantly the NaV1.5 subtype.[4] This blockade reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.[5][6]
Quinidine's interaction with sodium channels is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel. It exhibits a low affinity for the resting state but avidly blocks open and slowly inactivating sodium channels.[5][6] This property leads to a "use-dependent" or "rate-dependent" block, where the degree of blockade increases with higher heart rates.[7] Quinidine affects both the peak and the late components of the sodium current (INa).
Off-Target Effects on Other Cardiac Ion Channels
A comprehensive understanding of a drug's specificity requires evaluating its effects on non-target channels. In the case of Quinidine, interactions with cardiac potassium and calcium channels are of particular importance due to their role in cardiac repolarization and potential for proarrhythmic side effects.
Potassium Channels: Quinidine is known to block several types of potassium channels, which contributes to the prolongation of the action potential duration and the QT interval on an electrocardiogram.[3][8] Of significant concern is its potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the rapid delayed rectifier current (IKr).[9] Inhibition of IKr is a primary mechanism for drug-induced Torsades de Pointes, a life-threatening ventricular arrhythmia.[10] Quinidine also inhibits other potassium currents, including the transient outward current (Ito), the ultrarapid delayed rectifier current (IKur), and the inward rectifier current (IK1).[11]
Calcium Channels: Quinidine also exhibits blocking effects on L-type calcium channels (CaV1.2). This action can contribute to its negative inotropic effects (reduced contractility) and may modulate the proarrhythmic effects of its potassium channel blockade.[12]
Data Presentation: Comparative Inhibitory Effects
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Quinidine on various cardiac ion channels. For comparison, data for other sodium channel blockers are also included. Lower IC50 values indicate higher potency.
| Compound | Target Ion Channel | IC50 (µM) | Cell Type |
| Quinidine | NaV1.5 (Peak) | 16.8 ± 1.4 [13] to 28.9 ± 2.2 [14] | CHO, HEK293 |
| Quinidine | hERG (IKr) | 0.8 ± 0.1 [9] to 3.00 ± 0.03 [9] | Ltk⁻ cells, Xenopus oocytes |
| Flecainide | NaV1.5 (Peak) | 5.5 ± 0.8[14] | HEK293 |
| Mexiletine | NaV1.5 (Peak) | 47.0 ± 5.4[14] | HEK293 |
Data are presented as mean ± SEM.
This data quantitatively demonstrates that while Quinidine blocks cardiac sodium channels, it is significantly more potent at blocking the hERG potassium channel. This lack of specificity is a key factor in its clinical risk-benefit assessment.
Experimental Protocols
The determination of a compound's IC50 value against a specific ion channel is typically performed using the whole-cell patch-clamp electrophysiology technique.
Objective: To measure the inhibitory effect of this compound on the peak current of NaV1.5 channels stably expressed in a mammalian cell line.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV1.5 channel.[13][14]
-
Recording Solutions:
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and then diluted to final concentrations in the extracellular solution.
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope, and micromanipulators.
Methodology:
-
Cell Preparation: Culture the NaV1.5-expressing cells according to standard protocols. On the day of the experiment, isolate a single cell for recording.
-
Giga-seal Formation: Approach the cell with a heat-polished glass micropipette filled with the intracellular solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: Hold the cell membrane potential at a level where most sodium channels are in the rested state (e.g., -120 mV). Apply a series of depolarizing voltage steps (e.g., to -20 mV for 20 ms) to elicit the inward sodium current.
-
Data Acquisition: Record the sodium currents before (baseline) and after the cumulative application of increasing concentrations of Quinidine to the extracellular solution.
-
Data Analysis: Measure the peak amplitude of the sodium current at each concentration. Normalize the peak current to the baseline current. Plot the normalized current as a function of the Quinidine concentration and fit the data to a Hill equation to determine the IC50 value.
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. jacc.org [jacc.org]
- 3. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinidine blocks cardiac sodium current after removal of the fast inactivation process with chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. spauldingclinical.com [spauldingclinical.com]
- 13. sophion.com [sophion.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Quinidine Sulfate Dihydrate and Amiodarone in Ventricular Tachycardia Models
For researchers and drug development professionals navigating the landscape of antiarrhythmic therapies, a clear understanding of the comparative efficacy and mechanisms of action of established drugs is paramount. This guide provides a head-to-head comparison of Quinidine sulfate dihydrate and Amiodarone, two cornerstone antiarrhythmic agents, in the context of ventricular tachycardia (VT) models. The following sections present a synthesis of experimental data, detailed methodologies from relevant studies, and visual representations of their molecular pathways.
Quantitative Data Presentation
The following tables summarize the electrophysiological effects of Quinidine and Amiodarone on key parameters in ventricular tachycardia. The data is compiled from studies in both human patients with spontaneous VT and canine models of inducible VT, as a single head-to-head study in a canine model was not available in the reviewed literature.
Table 1: Electrophysiological Effects on Ventricular Tachycardia
| Parameter | This compound | Amiodarone | Source |
| Change in VT Cycle Length | Increased by 28 ms (from 129 ± 26 ms to 157 ± 33 ms) in a canine model.[1] | Increased by 121 ms in human patients (compared to an 85 ms increase with quinidine in the same study).[2] | [1][2] |
| Change in QRS Duration | Significantly increased. The percent increase in QRS duration correlates with the percent increase in VT cycle length.[2] | Significantly increased, but to a lesser extent than the increase in VT cycle length. No significant correlation with the increase in VT cycle length.[2] | [2] |
| Antiarrhythmic Efficacy | Prevented induction of sustained VT in 3 out of 12 dogs in a canine model.[1] | Data from a direct comparative efficacy study in a canine model is not available. | [1] |
Experimental Protocols
The methodologies described below are representative of experimental designs used to evaluate antiarrhythmic drugs in canine models of ventricular tachycardia.
Canine Model of Ischemia-Induced Ventricular Tachycardia
This model is designed to mimic the clinical scenario of ventricular tachycardia following a myocardial infarction.
-
Animal Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Induction of Myocardial Infarction: The left anterior descending coronary artery is occluded for a period of two hours, followed by reperfusion to create an ischemic injury.[3]
-
Electrophysiological Study: Several days after the initial surgery, a terminal electrophysiological study is conducted. A pacing catheter is introduced into the right ventricle.
-
Induction of Ventricular Tachycardia: VT is induced using programmed electrical stimulation, which involves delivering a series of precisely timed electrical pulses (S1-S2 pacing, and up to S6) or burst pacing.[3]
-
Drug Administration: Once sustained VT is reproducibly induced, the antiarrhythmic drug (this compound or Amiodarone) is administered intravenously at a predetermined dose.
-
Data Acquisition and Analysis: Continuous electrocardiogram (ECG) and intracardiac electrograms are recorded to measure changes in VT cycle length, QRS duration, and the ability of the drug to terminate or prevent the induction of VT.
Conscious Canine Model of Inducible Ventricular Tachycardia
This model allows for the assessment of drug effects in a conscious state, avoiding the confounding effects of anesthesia.
-
Surgical Preparation: In a preliminary sterile surgery, dogs undergo a procedure to create a healed myocardial infarction, which serves as the substrate for reentrant ventricular tachycardia.
-
Electrode Implantation: Pacing and recording electrodes are implanted on the epicardial surface of the heart.
-
Recovery: The animals are allowed to recover fully from the surgery.
-
Electrophysiological Testing: In the conscious state, programmed electrical stimulation is delivered via the implanted electrodes to induce ventricular tachycardia.
-
Drug Infusion: Saline (placebo), Quinidine, or Amiodarone is infused intravenously.
-
Efficacy Assessment: The primary endpoint is the prevention of inducible sustained ventricular tachyarrhythmia. Changes in the cycle length of induced VT are also measured.[1]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms through which Quinidine and Amiodarone exert their antiarrhythmic effects.
Caption: Mechanism of action of Quinidine.
Caption: Multi-channel blocking action of Amiodarone.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of antiarrhythmic drugs in an ischemia-induced canine model of ventricular tachycardia.
Caption: Workflow for antiarrhythmic drug testing.
References
- 1. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of electrophysiologic effects of quinidine and amiodarone in sustained ventricular tachyarrhythmias associated with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Quinidine Sulfate Dihydrate in Non-Cardiac Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinidine, a class Ia antiarrhythmic agent, has a well-documented history in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium and potassium channels within the heart. However, the therapeutic utility of quinidine is often tempered by its promiscuous binding to a variety of other ion channels, leading to a range of off-target effects. This guide provides a comparative assessment of the off-target effects of quinidine sulfate dihydrate on key non-cardiac ion channels, offering supporting experimental data and methodologies to aid in drug development and research applications.
Quantitative Comparison of Off-Target Inhibition
The following tables summarize the inhibitory potency (IC50) of quinidine and its alternatives on several non-cardiac ion channels. This data is crucial for understanding the selectivity profile of quinidine and for identifying potentially more specific pharmacological tools.
Table 1: Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | IC50 (µM) | Test System | Reference |
| Quinidine | Adult muscle (αβ𝜀δ) | 3.96 | Xenopus oocytes | [1] |
| Quinine | Adult muscle (αβ𝜀δ) | 1.70 | Xenopus oocytes | [1] |
| Chloroquine | Adult muscle (αβ𝜀δ) | 2.22 | Xenopus oocytes | [1] |
| Mecamylamine | Neuronal α4β2 | - | - | [2] |
| Dihydro-β-erythroidine | Neuronal α4β2 | - | - | [2] |
Table 2: Inhibition of Neuronal Voltage-Gated Sodium Channels (Nav)
| Compound | Channel Subtype | IC50 (µM) | Test System | Reference |
| Quinidine | NaV1.5 (cardiac, but informative) | 28.9 | HEK293 cells | [3] |
| Flecainide | NaV1.5 (cardiac, but informative) | 5.5 | HEK293 cells | [3] |
| Mexiletine | NaV1.5 (cardiac, but informative) | 47.0 | HEK293 cells | [3] |
| Carbamazepine | Neuronal | - | - | [4] |
| Phenytoin | Neuronal | - | - | [4] |
Table 3: Inhibition of Neuronal Voltage-Gated Potassium Channels (Kv)
| Compound | Channel Subtype | IC50 (µM) | Test System | Reference |
| Quinidine | Kv1.5 | 10 | HL-1 atrial myocytes | [5] |
| Quinidine | Kv2.1 | 20 | HL-1 atrial myocytes | [5] |
| Quinine | IK (in spiral ganglion neurons) | 8 (at +65 mV) | Cultured spiral ganglion neurons | [6] |
| XE991 | Kv7.2/7.3 | 0.055 | HEK293 cells (Thallium flux) | [7] |
| Linopirdine | Kv7 family | - | - | [8] |
Key Experimental Protocols
The data presented in this guide were primarily generated using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes. This robust method allows for the functional expression and characterization of a wide range of ion channels.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
Complementary RNA (cRNA) encoding the ion channel subunit(s) of interest is synthesized in vitro.
-
A calibrated volume of cRNA solution (typically in the nanoliter range) is injected into the oocyte cytoplasm using a microinjection pipette.
-
Injected oocytes are incubated for 2-5 days to allow for protein expression and insertion into the cell membrane.
2. Electrophysiological Recording:
-
An injected oocyte is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.
-
A feedback amplifier compares the measured Vm to a user-defined command potential and injects the necessary current to clamp the membrane potential at the desired level.
-
Ion channel activity is elicited by applying a series of voltage steps or by perfusing the oocyte with a specific agonist.
-
The resulting ionic currents flowing across the oocyte membrane are recorded and analyzed.
3. Data Analysis:
-
Dose-response curves are generated by applying increasing concentrations of the test compound (e.g., quinidine) and measuring the corresponding inhibition of the ionic current.
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition of the maximal current, is calculated by fitting the data to the Hill equation.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Effects of Quinine, Quinidine and Chloroquine on Human Muscle Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of quinine on the excitability and voltage-dependent currents of isolated spiral ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neuro-degenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Kv7.2 in Neurodevelopment: Insights and Gaps in Our Understanding [frontiersin.org]
A Comparative Guide to the Mechanism of Action of Quinidine Sulfate Dihydrate and its Alternatives in Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the seminal antiarrhythmic agent, Quinidine sulfate dihydrate, with other notable alternatives. We delve into the molecular mechanisms of action, present quantitative experimental data for objective comparison, and provide detailed experimental protocols for replicating key studies.
Quinidine's Multifaceted Mechanism of Action
Quinidine, a Class IA antiarrhythmic agent, exerts its effects by modulating several key ion channels involved in the cardiac action potential.[1] Its primary mechanism involves the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This action is "use-dependent," meaning the degree of block increases with higher heart rates.
Beyond its effect on sodium channels, quinidine also blocks multiple potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito).[1] Furthermore, it inhibits the L-type calcium current (ICa) and the late sodium current (late INa).[1] The cumulative effect of this multi-channel blockade is a prolongation of the action potential duration (APD), which is a hallmark of Class IA antiarrhythmic drugs.
Comparative Analysis of Antiarrhythmic Agents
The following tables summarize the quantitative effects of quinidine and its alternatives on key cardiac ion channels and action potential duration. These alternatives are categorized based on the Vaughan Williams classification of antiarrhythmic drugs.
Table 1: Comparative IC50 Values for Ion Channel Blockade
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a drug required to block 50% of the respective ion channel current. Lower values indicate higher potency.
| Drug (Class) | INa (Peak) (µM) | INa (Late) (µM) | IKr (hERG) (µM) | Ito (µM) | ICa (L-type) (µM) |
| Quinidine (IA) | ~200-400 | - | ~0.8-5 | 875 - 1690[2] | - |
| Procainamide (IA) | ~100-300 | - | ~139 | - | - |
| Flecainide (IC) | ~0.6-7.4[3] | - | ~1.5 | ~3.7 | >20 |
| Amiodarone (III) | ~1.8 (atrial)[4], 178 (ventricular)[5] | ~3.0[5] | ~0.045-9.8 | - | ~0.36-5.8 |
| Dofetilide (III) | No significant effect | No significant effect | ~0.007-0.013 | No significant effect | No significant effect |
Note: IC50 values can vary depending on experimental conditions (e.g., cell type, temperature, and voltage protocol).
Table 2: Concentration-Dependent Effects on Action Potential Duration (APD)
This table outlines the qualitative and, where available, quantitative effects of different concentrations of these drugs on the duration of the cardiac action potential.
| Drug (Class) | Concentration | Effect on APD | Species/Tissue |
| Quinidine (IA) | 5 µg/ml | Lengthened[6] | Rabbit Purkinje fibers |
| 0.2 - 10 µM | Prolongation (slow onset)[7] | Canine Purkinje fibers | |
| Procainamide (IA) | 10 mg/L | Slightly prolonged APD100%[8] | Canine ventricular muscle |
| Flecainide (IC) | 0.1 - 10 µg/ml | Lengthened in ventricular muscle, shortened in Purkinje fibers[9] | Canine and Rabbit myocardium |
| up to 10 µmol/L | Increased APD30 and APD90[10] | Guinea pig papillary muscle | |
| 30 µmol/L | Shortened APD[10] | Guinea pig papillary muscle | |
| Amiodarone (III) | 1 µM | Decreased Vmax (minimal tonic block)[11] | Guinea pig ventricular myocytes |
| Dofetilide (III) | 0.75 mg BID | 6.7% increase in QT interval at rest[12] | Human |
| High dose | 14-18% prolongation of monophasic APD[13] | Human ventricle |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key aspects of quinidine's mechanism and the methods used to study it.
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of therapeutic concentrations of procainamide on transmembrane action potentials of normal and infarct zone Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Block of cardiac sodium channels by amiodarone studied by using Vmax of action potential in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Effects of the class III antiarrhythmic drug dofetilide on ventricular monophasic action potential duration and QT interval dispersion in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Significance of Quinidine Sulfate Dihydrate's Effects: A Statistical and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinidine sulfate dihydrate's performance with alternative antiarrhythmic agents, supported by experimental data and detailed methodologies. We will delve into the statistical methods crucial for validating the significance of its effects, offering a comprehensive resource for researchers in the field.
Understanding this compound's Mechanism of Action
This compound is a Class IA antiarrhythmic agent used to treat and prevent various types of irregular heartbeats, including atrial fibrillation, atrial flutter, and ventricular arrhythmias.[1][2][3] Its primary mechanism of action involves blocking the fast inward sodium current (INa) in cardiac cells.[1][4] This action decreases the speed of electrical conduction and prolongs the cardiac action potential, which helps to stabilize the heart's rhythm.[1][2][4] Additionally, quinidine blocks certain potassium channels, further contributing to the prolongation of the action potential and the QT interval on an electrocardiogram (ECG).[1][4]
Statistical Validation of Quinidine's Efficacy
The significance of Quinidine's effects in a clinical setting is determined through rigorous statistical analysis of data from well-designed clinical trials. The goal is to ascertain whether the observed effects of the drug are real and not due to chance.[5]
Key Statistical Concepts in Clinical Trials:
-
Hypothesis Testing: Researchers start with a null hypothesis (H₀), which assumes no difference in effect between Quinidine and a placebo or an alternative drug. The alternative hypothesis (H₁) posits that there is a significant difference. The goal of the statistical analysis is to gather enough evidence to reject the null hypothesis in favor of the alternative.
-
P-value: The p-value represents the probability of observing the study results (or more extreme results) if the null hypothesis were true. A small p-value (typically < 0.05) indicates that the observed effect is unlikely to be due to chance, leading to the rejection of the null hypothesis. For example, a study on Quinidine for the treatment of chronic ventricular arrhythmias defined a significant drug effect with a p-value of less than 0.025.[6]
-
Confidence Intervals (CI): A CI provides a range of values within which the true effect of the drug is likely to lie. A 95% CI, for instance, means that if the study were repeated many times, 95% of the calculated CIs would contain the true effect. If the CI for a difference in effect does not include zero, it suggests a statistically significant result.
-
Meta-Analysis: This statistical technique combines the results of multiple independent studies to provide a more robust estimate of a drug's effect.[7] A meta-analysis of six clinical trials on Quinidine for maintaining sinus rhythm after cardioversion found that Quinidine was significantly more effective than no treatment or placebo.[8]
Common Statistical Tests Used:
-
t-tests and ANOVA: Used to compare the means of continuous variables (e.g., change in heart rate) between treatment groups.
-
Chi-squared test: Used to compare proportions of categorical variables (e.g., the percentage of patients remaining in sinus rhythm) between groups.
-
Survival Analysis (e.g., Kaplan-Meier curves and Cox proportional hazards models): Used to analyze time-to-event data, such as the time to recurrence of an arrhythmia.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from clinical studies, comparing this compound with placebo and other antiarrhythmic drugs.
Table 1: Efficacy of Quinidine in Maintaining Sinus Rhythm After Cardioversion (Meta-Analysis Data) [7]
| Time Post-Cardioversion | Quinidine Group (% in Sinus Rhythm) | Control Group (% in Sinus Rhythm) | Pooled Rate Difference | p-value |
| 3 Months | 69% | 45% | 24% | < 0.001 |
| 6 Months | 58% | 33% | 23% | < 0.001 |
| 12 Months | 50% | 25% | 24% | < 0.001 |
Table 2: Mortality Rates in Quinidine vs. Control for Atrial Fibrillation (Meta-Analysis Data) [8]
| Treatment Group | Total Mortality Rate | Odds Ratio (vs. Control) | p-value |
| Quinidine | 2.9% | 2.98 | < 0.05 |
| Control | 0.8% | - | - |
Table 3: Comparison of Quinidine with Alternative Antiarrhythmic Drugs
| Drug | Class | Efficacy in Atrial Fibrillation | Common Side Effects |
| Quinidine | IA | Effective in maintaining sinus rhythm.[8] | Diarrhea, nausea, vomiting, cinchonism, proarrhythmic effects (torsades de pointes).[2][9][10] |
| Amiodarone | III | Highly effective for rhythm control, also used for rate control.[11] | Pulmonary toxicity, liver damage, thyroid dysfunction, blue-gray skin discoloration.[12] |
| Sotalol | III (with beta-blocker activity) | Effective in preventing recurrence of atrial fibrillation.[11][13] | Bradycardia, fatigue, proarrhythmic effects.[13] |
| Dofetilide | III | Effective for conversion and maintenance of sinus rhythm in atrial fibrillation/flutter.[14] | Headache, dizziness, torsades de pointes.[14] |
| Flecainide | IC | Effective in patients without structural heart disease.[11] | Dizziness, visual disturbances, proarrhythmic in patients with structural heart disease. |
Experimental Protocols
Below is a generalized protocol for a clinical trial designed to evaluate the efficacy and safety of an antiarrhythmic drug like this compound.
Study Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound for the Maintenance of Sinus Rhythm in Patients with a History of Atrial Fibrillation.
1. Study Objectives:
- Primary Objective: To determine if this compound is superior to placebo in prolonging the time to first recurrence of atrial fibrillation.
- Secondary Objectives: To evaluate the safety and tolerability of this compound, to assess the proportion of patients remaining in sinus rhythm at specific time points, and to evaluate the effect of Quinidine on quality of life.
2. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Eligible patients will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.
3. Patient Population:
- Inclusion Criteria: Male and female patients aged 18 years or older, with a documented history of symptomatic atrial fibrillation who have been successfully cardioverted to sinus rhythm within 7 days prior to randomization.
- Exclusion Criteria: Patients with structural heart disease, severe renal or hepatic impairment, a history of proarrhythmic events, or contraindications to Quinidine.
4. Intervention:
- Treatment Group: this compound (e.g., 300 mg orally every 8 hours).
- Control Group: Matching placebo administered orally on the same schedule.
- Duration of Treatment: 6 months.
5. Data Collection and Endpoints:
- Primary Endpoint: Time to the first documented recurrence of atrial fibrillation, confirmed by ECG or 24-hour Holter monitoring.
- Secondary Endpoints:
- Proportion of patients in sinus rhythm at 1, 3, and 6 months.
- Incidence and severity of adverse events.
- Changes in QT interval on the ECG.
- Quality of life scores.
- Data Collection Schedule: Visits at baseline, week 1, and months 1, 3, and 6. ECGs will be performed at each visit. 24-hour Holter monitoring will be performed at baseline and at 3 and 6 months.
6. Statistical Analysis:
- The primary efficacy analysis will be a time-to-event analysis using a log-rank test to compare the two treatment groups. A Cox proportional hazards model will be used to estimate the hazard ratio and its 95% CI.
- The proportion of patients remaining in sinus rhythm will be compared using the chi-squared test or Fisher's exact test.
- Safety data will be summarized by treatment group.
Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: A typical workflow for a randomized controlled clinical trial.
Caption: Logical comparison of Quinidine with alternative antiarrhythmic drugs.
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. Quinidine | Side Effects, Dosage, Uses, and More [healthline.com]
- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 5. Understanding Statistical Analysis in Clinical Trials [lindushealth.com]
- 6. Short- and long-term therapeutic efficacy of quinidine sulfate for the treatment of chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of quinidine therapy for maintenance of sinus rhythm after cardioversion. A meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. Quinidine Sulfate Tablets, USP [dailymed.nlm.nih.gov]
- 10. Quinidine: MedlinePlus Drug Information [medlineplus.gov]
- 11. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cin-Quin vs. Amiodarone for Ventricular Arrhythmia: Important Differences and Potential Risks. [goodrx.com]
- 13. jwatch.org [jwatch.org]
- 14. Dofetilide versus quinidine for atrial flutter: viva la difference!? - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
